1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
Beschreibung
BenchChem offers high-quality 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 6-O-methyl 1,4-diazepane-1,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-7-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXFWFMKXWWRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Structural Elucidation of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple recitation of data. It details the strategic integration of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques. Each analytical step is presented with its underlying scientific rationale, establishing a self-validating framework for unambiguous molecular characterization. The guide includes detailed experimental protocols, predictive data tables, and illustrative diagrams to demonstrate the logical workflow from determining the molecular formula to establishing the precise atomic connectivity and three-dimensional arrangement of the molecule.
Section 1: Introduction to the Target Molecule
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is a substituted heterocyclic compound built upon a seven-membered 1,4-diazepane core. This core structure is of significant interest in medicinal chemistry, often serving as a scaffold in the development of therapeutic agents.[1][2] The molecule is functionalized with two key groups that dictate its chemical properties and require careful characterization: a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a methyl ester on a ring carbon.
The unambiguous confirmation of such a structure is paramount following synthesis. It ensures that the desired molecule has been formed, validates the synthetic pathway, and is a prerequisite for any further biological or chemical studies. This guide will establish the analytical workflow required for its complete structural verification.
Molecular Profile:
-
Chemical Name: 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
-
Molecular Weight: 258.32 g/mol [3]
-
2D Structure:
Section 2: The Logic of Integrated Spectroscopic Analysis
The structural elucidation of a novel organic compound is a puzzle solved by assembling complementary pieces of evidence. No single technique provides the complete picture. Instead, we employ an integrated workflow where the output of one analysis informs and is validated by the next. This creates a robust, self-validating system. Mass spectrometry provides the overall formula, infrared spectroscopy identifies the functional groups present, and a suite of NMR experiments maps the atomic-level connectivity.
Caption: Integrated workflow for structural elucidation.
Section 3: Mass Spectrometry (MS) – The Molecular Blueprint
Expertise & Causality: The first step is to determine the exact molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is chosen over standard MS because its high mass accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For C₁₂H₂₂N₂O₄, we expect a precise mass that serves as our primary reference point. Tandem MS (MS/MS) is then employed to induce fragmentation, providing clues to the molecule's substructures. The fragmentation patterns are not random; they occur at the weakest bonds and result in the formation of stable ions, such as the loss of the stable tert-butyl cation.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Ionization Mode: Analyze in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately before the run to ensure high mass accuracy (<5 ppm).
-
MS/MS Analysis: Select the [M+H]⁺ ion (m/z 259.1652) for collision-induced dissociation (CID) to obtain a fragmentation spectrum.
Predicted Data Presentation
The following table summarizes the expected high-resolution mass data and plausible fragmentation patterns.
| Ion/Fragment Description | Formula | Calculated m/z | Expected Observation |
| [M+H]⁺ (Parent Ion) | C₁₂H₂₃N₂O₄⁺ | 259.1652 | The primary ion observed, confirming the molecular weight. |
| [M+Na]⁺ | C₁₂H₂₂N₂O₄Na⁺ | 281.1472 | Often observed as a sodium adduct. |
| [M+H - C₄H₈]⁺ | C₈H₁₅N₂O₄⁺ | 203.1026 | Loss of isobutylene from the Boc group.[6] |
| [M+H - C₄H₉]⁺ | C₈H₁₄N₂O₄⁺ | 202.0954 | Loss of the tert-butyl radical (less common). |
| [M+H - C₅H₉O₂]⁺ | C₇H₁₄N₂O₂⁺ | 158.1055 | Loss of the entire Boc group. |
| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | The stable tert-butyl cation, a hallmark of a Boc group. |
Section 4: Infrared (IR) Spectroscopy – Identifying Functional Groups
Expertise & Causality: IR spectroscopy provides a rapid and definitive confirmation of the functional groups present by measuring their characteristic vibrational frequencies. For this molecule, the two carbonyl groups (C=O) are the most prominent features. The electronic environment of a carbonyl group subtly influences its stretching frequency. We expect to see two distinct C=O stretches: one for the carbamate of the Boc group and one for the methyl ester. Their positions can confirm their presence and distinguish them from other carbonyl types like ketones or amides.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
-
Scan: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Predicted Data Presentation
The table below outlines the key vibrational frequencies anticipated for the structure.
| Wavenumber (cm⁻¹) | Intensity | Bond | Functional Group |
| ~2970-2850 | Strong | C-H | Aliphatic stretch (ring CH₂, CH₃, t-Bu) |
| ~1740 | Strong | C=O | Ester carbonyl stretch |
| ~1695 | Strong | C=O | Carbamate carbonyl stretch |
| ~1250 | Strong | C-O | Ester C-O stretch |
| ~1160 | Strong | C-N | Carbamate/Amine C-N stretch |
Section 5: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Map
Expertise & Causality: NMR is the most powerful tool for de novo structure elucidation. It provides a complete map of the carbon-hydrogen framework.
-
¹H NMR: Reveals the number of different proton environments (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).
-
¹³C NMR: Shows the number of unique carbon environments.
-
2D NMR: Crucially, 2D experiments like COSY, HSQC, and HMBC establish connectivity. COSY identifies protons coupled to each other (H-C-C-H), HSQC correlates each proton to its directly attached carbon (H-C), and HMBC reveals long-range couplings (typically 2-3 bonds, H-C-C, H-C-N-C), which are essential for connecting the molecular fragments identified in 1D spectra.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the diazepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): To map each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which will connect the Boc group and the methyl ester to the diazepane ring.
-
Predicted Data Presentation: ¹H and ¹³C NMR
| Label | Group | Predicted ¹H Shift (ppm), Mult., Int. | Predicted ¹³C Shift (ppm) | Rationale |
| a | tert-butyl (CH₃) | ~1.45 (s, 9H) | ~28.5 | Characteristic singlet for 9 equivalent protons.[7] |
| b | tert-butyl (quat. C) | - | ~80.0 | Quaternary carbon deshielded by oxygen. |
| c | Carbamate C=O | - | ~155.5 | Carbonyl of the Boc protecting group.[8][9] |
| d | Methyl Ester (CH₃) | ~3.70 (s, 3H) | ~52.0 | Singlet for the methoxy group protons.[10] |
| e | Ester C=O | - | ~172.0 | Typical chemical shift for an ester carbonyl. |
| f | Ring CH (C6) | ~3.5-3.8 (m, 1H) | ~50-55 | Methine proton adjacent to N and C=O. |
| g,h,i,j | Ring CH₂ (C2,C3,C5,C7) & NH (N4) | ~2.8-4.0 (m, 9H) | ~40-60 | Complex, overlapping multiplets due to diastereotopicity and coupling. The NH proton may be broad or exchangeable. |
Visualization of 2D NMR Connectivity
The HMBC experiment is the cornerstone for assembling the final structure. Key correlations will unambiguously link the substituent groups to the diazepane core.
Caption: Key HMBC correlations confirming structural assembly.
The COSY spectrum will be critical for tracing the proton-proton connectivities around the seven-membered ring, confirming the -CH₂-CH₂-N-CH₂-CH(CO₂Me)-CH₂- sequence.
Caption: Expected ¹H-¹H COSY correlations in the diazepane ring.
Section 6: Conclusion
The structural elucidation of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is achieved not by a single measurement, but by the logical and systematic integration of multiple spectroscopic techniques. High-resolution mass spectrometry establishes the elemental composition (C₁₂H₂₂N₂O₄). Infrared spectroscopy confirms the presence of the two distinct carbonyl functional groups (ester and carbamate). Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive, unambiguous evidence of the atomic connectivity, linking the Boc and methyl ester groups to their specific locations on the 1,4-diazepane scaffold. This multi-faceted, self-validating approach represents the gold standard in chemical characterization, providing the high level of confidence required for advanced research and development.
Section 7: References
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved March 28, 2026, from [Link]
-
J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved March 28, 2026, from [Link]
-
Chem-Station. (2018, July 23). tert-ブトキシカルボニル保護基 Boc Protecting Group. Retrieved March 28, 2026, from [Link]
-
ChemInform. (n.d.). Hydrogen Peroxide Mediated Efficient Amidation and Esterification of Aldehydes: Scope and Selectivity. Retrieved March 28, 2026, from [Link]
-
Baloda, U., et al. (n.d.). Synthesis and Spectral Studies of Novel Diazepine Derivatives. Asian Journal of Chemistry.
-
Molport. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. Retrieved March 28, 2026, from [Link]
-
PubChemLite. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. Retrieved March 28, 2026, from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved March 28, 2026, from [Link]
-
Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences, 84(2), 208-11.
-
ResearchGate. (n.d.). Chemical structures of A. 1,4-diazepine, B. 1,4-benzodiazepine, C.... Retrieved March 28, 2026, from [Link]
-
ACS Publications. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry. Retrieved March 28, 2026, from [Link]
-
Baertschi, S. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences.
-
Chemical Substance Information. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. Retrieved March 28, 2026, from [Link]
-
IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved March 28, 2026, from [Link]
-
Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives. Retrieved March 28, 2026, from
-
Chemistry LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Retrieved March 28, 2026, from [Link]
-
Chemistry Steps. (2020, February 25). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved March 28, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). 2-Methyl-4-oxo-4-phenylbutyronitrile (9e): 1H NMR (500 MHz, CDCl3) δ: 1. Retrieved March 28, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
- 3. 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | 1781484-91-0 | Buy Now [molport.com]
- 4. PubChemLite - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (C12H22N2O4) [pubchemlite.lcsb.uni.lu]
- 5. nextsds.com [nextsds.com]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. 1,4-Di-tert-butylbenzene(1012-72-2) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. rsc.org [rsc.org]
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate: A Strategic Scaffold for Advanced Drug Discovery and PROTAC Linker Engineering
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural profiling, orthogonal reactivity, and self-validating synthetic protocols.
Executive Summary
In modern medicinal chemistry, the shift from flat, sp2 -hybridized aromatic systems to sp3 -rich, conformationally complex scaffolds is essential for improving solubility, reducing off-target liabilities (e.g., hERG inhibition), and accessing novel chemical space. The homopiperazine (1,4-diazepane) ring has emerged as a privileged structure in this paradigm.
Specifically, 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0) represents a highly versatile, orthogonally protected building block[1]. Featuring a free secondary amine at N4, a Boc-protected amine at N1, and a methyl ester at C6, this compound enables regioselective, multi-stage functionalization. As a Senior Application Scientist, I have designed this whitepaper to detail the physicochemical properties, structural rationale, and self-validating synthetic protocols for leveraging this scaffold in the development of targeted protein degraders (PROTACs) and complex pharmacophores.
Physicochemical & Structural Profiling
The 7-membered diazepane ring adopts a twist-chair conformation, which projects the C6-substituent (methyl ester) in a distinct spatial trajectory relative to the N1 and N4 vectors. This non-planar topology is critical for disrupting molecular flatness.
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Number | 1781484-91-0[1] |
| Molecular Formula | C12H22N2O4 [2] |
| Molecular Weight | 258.318 g/mol [3] |
| Monoisotopic Mass | 258.15796 Da[2] |
| InChIKey | BRXFWFMKXWWRCX-UHFFFAOYSA-N[2] |
| Key MS Adducts | [M+H]+=259.16524 , [M+Na]+=281.14718 [4] |
Note: While some databases provide varying SMILES strings due to algorithmic ring-closure interpretations, the InChI string unambiguously confirms the 7-membered 1,4-diazepane core[4].
Strategic Utility in Medicinal Chemistry
Vector Analysis & PROTAC Assembly
In targeted protein degradation, the linker's rigidity and exit vectors dictate the geometry of the ternary complex (Target-PROTAC-E3 Ligase). The 1,4-diazepane core acts as a semi-rigid spacer. By coupling an E3 ligase binder to the N4 position and a target ligand to the C6 carboxylic acid, researchers can fine-tune the spatial relationship between the two warheads, optimizing degradation efficiency.
Integration of the 1,4-diazepane core as a rigidified linker in PROTAC degrader assembly.
Orthogonal Reactivity & Synthetic Workflows
The true power of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate lies in its orthogonal reactivity. The three distinct functional sites can be manipulated sequentially without cross-reactivity:
-
N4 (Free Amine) : The most nucleophilic site. Readily undergoes reductive amination, SNAr, or transition-metal-catalyzed cross-couplings.
-
C6 (Methyl Ester) : Stable to mild bases and transition metals, but can be selectively saponified to a free acid for amide coupling.
-
N1 (Boc Carbamate) : Stable to nucleophiles and bases; selectively removed under acidic conditions to reveal the secondary amine for late-stage modification.
Workflow demonstrating the stepwise, orthogonal functionalization of the 1,4-diazepane scaffold.
Validated Experimental Methodologies
To ensure scientific integrity, every protocol described below is designed as a self-validating system, incorporating causality for reagent selection and specific analytical checkpoints.
Protocol 1: N4-Arylation via Buchwald-Hartwig Cross-Coupling
-
Preparation : In an oven-dried Schlenk tube, combine 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (1.0 equiv), aryl bromide (1.1 equiv), Pd2(dba)3 (0.05 equiv), RuPhos (0.10 equiv), and Cs2CO3 (2.0 equiv).
-
Causality : RuPhos is specifically chosen to facilitate the coupling of secondary cyclic amines, preventing the competitive β -hydride elimination pathway. Cs2CO3 provides mild basicity, preserving the C6 methyl ester from premature saponification.
-
Execution : Evacuate and backfill with argon (3x). Add anhydrous, degassed 1,4-dioxane (0.2 M). Seal and heat at 90 °C for 12 hours.
-
Self-Validation : Monitor via LC-MS. Successful conversion is indicated by the disappearance of the starting material peak at m/z 259.16 [M+H]+ and the appearance of the product mass [Maryl+258.15−1]+ [2].
Protocol 2: Regioselective C6-Ester Saponification
-
Preparation : Dissolve the N4-functionalized intermediate in a 3:1:1 mixture of THF/MeOH/ H2O (0.1 M).
-
Causality : The mixed solvent system ensures homogeneity of both the organic substrate and the inorganic base. LiOH is utilized instead of NaOH to provide a milder environment, preventing potential epimerization or side-reactions at the diazepane core.
-
Execution : Add LiOH⋅H2O (3.0 equiv) portion-wise at 0 °C. Warm to room temperature and stir for 4 hours. Acidify to pH 4 using 1M HCl, then extract with EtOAc.
-
Self-Validation : LC-MS analysis will confirm a mass shift of -14 Da (loss of CH2 ). TLC (10% MeOH/DCM) will reveal a highly polar, streaking spot characteristic of a free carboxylic acid.
Protocol 3: N1-Boc Deprotection
-
Preparation : Dissolve the C6-acid intermediate in anhydrous DCM (0.1 M).
-
Causality : Strong acidic conditions drive the decomposition of the tert-butyl carbamate into isobutylene gas and CO2 . HCl/Dioxane is preferred over TFA to avoid the retention of trifluoroacetate salts, which can complicate downstream biological assays and NMR interpretation.
-
Execution : Add 4M HCl in 1,4-dioxane (10 equiv) dropwise at 0 °C. Stir at room temperature for 2 hours. Concentrate in vacuo and triturate with cold diethyl ether.
-
Self-Validation : LC-MS will show a mass reduction of 100 Da (loss of the Boc group). 1H NMR will confirm the complete absence of the intense 9H singlet at ∼1.45 ppm.
EHS & Regulatory Compliance
When handling 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate, standard laboratory safety protocols must be strictly adhered to. The compound carries specific GHS hazard classifications that require appropriate PPE (gloves, safety goggles, and fume hood utilization).
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled[1] |
| Skin Irritation | 2 | H315 | Causes skin irritation[1] |
| Serious Eye Damage | 1 | H318 | Causes serious eye damage (Danger)[1] |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness[1] |
Source: Notified Classification and Labelling (C&L) inventory[1].
References
- NextSDS - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate Chemical Substance Information & GHS Classifications.
- PubChemLite (Université du Luxembourg) - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate Structural Information & Mass Spectrometry Data.
- PubChemLite (Université du Luxembourg) - BRXFWFMKXWWRCX-UHFFFAOYSA-N Explore (InChI Validation).
- Molport - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate Compound Database (Molport-029-093-512).
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (C12H22N2O4) [pubchemlite.lcsb.uni.lu]
- 3. 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | 1781484-91-0 | Buy Now [molport.com]
- 4. PubChemLite - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (C12H22N2O4) [pubchemlite.lcsb.uni.lu]
The Synthetic Architect's Guide to 1,4-Diazepane Derivatives: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1][2][3] This in-depth technical guide provides a comprehensive overview of the key synthetic strategies for constructing this valuable seven-membered heterocyclic ring system, offering field-proven insights and detailed protocols for the modern medicinal chemist.
I. Strategic Approaches to the 1,4-Diazepane Core
The synthesis of the 1,4-diazepane ring can be broadly categorized into several key strategies, each with its own advantages and substrate scope. The choice of a particular synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Reductive Amination: A Workhorse for 1,4-Diazepane Synthesis
Intramolecular reductive amination of amino-ketones or amino-aldehydes is one of the most direct and widely employed methods for the construction of the 1,4-diazepane ring.[4][5] This strategy relies on the formation of a cyclic imine or enamine intermediate, which is then reduced in situ to the corresponding saturated heterocycle.
The causality behind this experimental choice lies in its convergent nature, allowing for the rapid assembly of the diazepane core from readily available linear precursors. The reaction is typically carried out using a variety of reducing agents, with sodium borohydride and its derivatives being common choices.[6]
A significant advancement in this area is the use of biocatalysis. Imine reductases (IREDs) have been successfully employed for the asymmetric intramolecular reductive amination, providing access to chiral 1,4-diazepanes with high enantioselectivity.[4] This enzymatic approach offers a green and highly efficient alternative to traditional chemical methods.[4][5]
Visualizing the Reductive Amination Pathway
Caption: General workflow for 1,4-diazepane synthesis via intramolecular reductive amination.
Exemplary Protocol: Biocatalytic Asymmetric Reductive Amination [4]
This protocol describes the synthesis of a chiral 1,4-diazepane using an imine reductase.
-
Reaction Setup: In a suitable vessel, combine the amino-ketone substrate, a buffer solution (e.g., potassium phosphate buffer), and the imine reductase enzyme.
-
Cofactor Regeneration: Add a glucose dehydrogenase and glucose for the regeneration of the NADPH cofactor.
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.
| Substrate | Enzyme | Enantiomeric Excess (ee) | Yield |
| (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole precursor | IRED from Leishmania major (IR1) | >99% | High |
| (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole precursor | IRED from Micromonospora echinaurantiaca (IR25) | >99% | High |
Cycloaddition Reactions: Building the Ring with Precision
Cycloaddition reactions offer a powerful and elegant approach to the synthesis of 1,4-diazepane derivatives, allowing for the construction of the seven-membered ring in a single, often stereocontrolled, step.
A notable example is the multicomponent [5+2] cycloaddition reaction.[7][8][9][10] This strategy involves the reaction of an azomethine ylide, generated in situ from a pyridine and a 1-sulfonyl-1,2,3-triazole, with an activated alkyne.[7][8] This method provides access to highly functionalized 1,4-diazepines, which can be subsequently reduced to the corresponding diazepanes. The trustworthiness of this protocol is underscored by its ability to generate complex molecular architectures from simple, readily available starting materials in a convergent manner.
Visualizing the [5+2] Cycloaddition
Caption: Logical relationship in the multicomponent [5+2] cycloaddition for 1,4-diazepine synthesis.
Domino and Tandem Processes: Efficiency in Synthesis
Domino or tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules.[11][12]
One such approach involves the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization.[11][12] This step- and atom-economical protocol utilizes simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates to construct the 1,4-diazepane ring.[11][12] The reaction can often be performed under solvent-free conditions, further enhancing its green credentials.
Ring-Closing Metathesis (RCM): A Versatile Tool for Macrocyclization
Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of a wide variety of cyclic compounds, including 1,4-diazepanes.[13][14][15] This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular cyclization of a diene precursor.[14][15]
The success of RCM lies in its functional group tolerance and its ability to form rings of various sizes, including the seven-membered 1,4-diazepane ring.[13][14] The strategic placement of two terminal alkene functionalities on a linear precursor allows for their efficient cyclization to form the desired diazepane core. This methodology has proven particularly useful in the synthesis of macrocyclic structures containing the 1,4-diazepane moiety, which are of increasing interest in drug discovery.[16]
Exemplary Protocol: Synthesis of a Trihydroxyazepane via RCM [13]
-
Substrate Synthesis: Prepare the acyclic diene precursor through appropriate synthetic steps, such as N-allylation of a suitable amino alcohol derivative.
-
RCM Reaction: Dissolve the diene precursor in a degassed solvent (e.g., dichloromethane or toluene). Add a solution of a Grubbs' catalyst (e.g., Grubbs' second-generation catalyst).
-
Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen).
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. Upon completion, quench the reaction and remove the catalyst by filtration through a pad of silica gel or by treatment with a suitable scavenger.
-
Purification: Purify the resulting cyclic alkene by column chromatography.
II. The Medicinal Chemistry Landscape of 1,4-Diazepane Derivatives
The synthetic accessibility of the 1,4-diazepane scaffold has enabled its exploration in a multitude of drug discovery programs. Derivatives have shown promise as:
-
Anticancer Agents: Certain 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent protein synthesis inhibitors with significant anticancer activity.[17]
-
Factor Xa Inhibitors: Novel 1,4-diazepane derivatives have been designed to interact with the S4 aryl-binding domain of the factor Xa active site, demonstrating potent anticoagulant and antithrombotic activity.[18]
-
Amyloid Beta (Aβ) Aggregation Inhibitors: Small molecules containing a flexible 1,4-diazepane scaffold have been investigated for their ability to inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease.[19]
-
Dual Orexin Antagonists: Chiral 1,4-diazepanes are key intermediates in the synthesis of dual orexin antagonists, such as suvorexant, used for the treatment of sleep disorders.[5][20]
-
Sigma Receptor Ligands: Diazepane-containing derivatives have been developed as ligands for sigma receptors, which have potential applications as antipsychotics and neuroprotective agents.[21]
III. Conclusion
The synthesis of 1,4-diazepane derivatives is a rich and evolving field, with a diverse array of synthetic strategies available to the modern medicinal chemist. From the classic and reliable reductive amination to the elegant and efficient cycloaddition and metathesis reactions, the synthetic toolkit for accessing this privileged scaffold is continually expanding. The continued development of novel synthetic methodologies, particularly in the realm of asymmetric and biocatalytic transformations, will undoubtedly fuel the discovery of new 1,4-diazepane-based therapeutics with improved efficacy and safety profiles.
References
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]
-
Li, G., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8457-8462. [Link]
-
Lee, D. J., et al. (2014). Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society, 136(33), 11606-11609. [Link]
-
García-García, P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11924-11933. [Link]
-
Various Authors. (2021). 1,4‐Diazepane Ring‐Based Systems. In ResearchGate. [Link]
-
Majumdar, P., & Pati, H. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(1), 235-250. [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Open University Chemistry Institute. [Link]
-
Lee, D. J., et al. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. PubMed. [Link]
-
Calabretti, A., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(1), 69-75. [Link]
-
Lee, D. J., et al. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Semantic Scholar. [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect. [Link]
-
Wurzer, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240219. [Link]
-
García-García, P., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. PubMed. [Link]
-
Majumdar, P., & Pati, H. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. OA Monitor Ireland. [Link]
-
Lee, D. J., et al. (2014). Multicomponent [5 + 2] Cycloaddition Reaction for the Synthesis of 1,4-Diazepines: Isolation and Reactivity of Azomethine Ylides. Journal of the American Chemical Society. [Link]
-
Author Unknown. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
-
Various Authors. (Year not available). Synthesis of 1,4-Diazepinone Derivatives via a Domino Aza-Michael/SN2 Cyclization of 1-Azadienes with α- Halogenoacetamides. ResearchGate. [Link]
-
Author Unknown. (Year not available). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Lee, Y., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191. [Link]
-
Wang, Y., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14359-14380. [Link]
- Various Authors. (2015). Process for the preparation of suvorexant and intermediates useful in the process.
-
Ghorai, M. K., & Kumar, A. (2009). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. Organic & Biomolecular Chemistry, 7(9), 1837-1846. [Link]
-
Tanaka, R., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3123. [Link]
-
Author Unknown. (Year not available). Ring-closing metathesis. Wikipedia. [Link]
-
Author Unknown. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. Drug Hunter. [Link]
-
Sankaran, G. S., & Balasubramaniam, S. (2018). An Overview on Ring Closing Metathesis Reaction and its Applications. Medwin Publishers. [Link]
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological S...: Ingenta Connect [ingentaconnect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of 1,4-Diazepanes and Benzo[ b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. drughunter.com [drughunter.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 20. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
The Enduring Significance of the 1,4-Diazepine Scaffold: From Central Nervous System Modulation to Broad-Spectrum Therapeutics
An In-depth Technical Guide for Drug Discovery Professionals
The 1,4-diazepine core is a quintessential example of a "privileged medicinal scaffold," a chemical structure that is capable of binding to multiple, diverse biological targets and has yielded a wealth of therapeutic agents.[1][2] First catapulted into clinical prominence with the serendipitous discovery of chlordiazepoxide in 1957 and the subsequent launch of diazepam (Valium®) in 1963, this seven-membered heterocyclic ring system became synonymous with the treatment of anxiety and other central nervous system (CNS) disorders.[3] However, decades of intensive research have unveiled a far broader spectrum of biological activities, positioning 1,4-diazepine derivatives as promising candidates for antiviral, anticancer, antimicrobial, and antithrombotic therapies.[4][5][6][7][8] This guide provides a detailed exploration of the biological significance of 1,4-diazepines, delving into their mechanisms of action, diverse therapeutic applications, and the key experimental workflows used to validate their activity.
The Foundational Mechanism: Allosteric Modulation of GABA-A Receptors
The classical biological role of 1,4-benzodiazepines is intrinsically linked to their profound effects on the CNS.[1][3] These effects are primarily mediated through their interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[9][10]
Causality of Action:
1,4-benzodiazepines do not act as direct agonists of the GABA-A receptor. Instead, they function as positive allosteric modulators .[11] They bind to a specific site on the receptor complex, distinct from the GABA binding site.[1][3] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[1] The practical consequence is an increase in the frequency of the receptor's associated chloride (Cl-) ion channel opening in response to GABA.[1] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less excitable and producing a widespread calming effect on neuronal communication.[1][11] This elegant mechanism is the foundation for the well-established anxiolytic (anti-anxiety), sedative, hypnotic (sleep-inducing), anticonvulsant, and muscle relaxant properties of this drug class.[1][3]
Caption: Mechanism of 1,4-Benzodiazepine action at the GABA-A receptor.
Expanding the Therapeutic Horizon: Beyond the Central Nervous System
While the CNS effects are defining, the structural plasticity of the 1,4-diazepine scaffold has allowed medicinal chemists to pivot its application toward a remarkable range of other diseases. This shift has been driven by the discovery that derivatives can be synthesized to interact with entirely different biological targets.[7]
Anticancer Activity
The interest in 1,4-benzodiazepines as anticancer agents has grown significantly, with research revealing multiple mechanisms of action.[7][12] Unlike their CNS-acting counterparts, these derivatives are designed to induce cytotoxicity in cancer cells.
-
Tubulin Polymerization Inhibition: Certain novel 1,4-benzodiazepine derivatives have been shown to bind to the colchicine site on tubulin.[13] This interaction disrupts microtubule dynamics, which are critical for forming the mitotic spindle during cell division. The result is mitotic failure and subsequent cell death.[13]
-
Induction of Apoptosis and Cell Cycle Arrest: A highly potent derivative, 52b (a 1,4-benzodiazepine-2,5-dione), was identified as a powerful anticancer agent.[14] It was found to induce cell cycle arrest and apoptosis in lung cancer cells. Further investigation revealed that this compound acts as a protein synthesis inhibitor, a mechanism distinct from tubulin interaction.[14]
-
Broad Applicability: Various synthesized derivatives have demonstrated potent in vitro activity against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2).[15][16]
Antiviral Properties
1,4-Benzodiazepines have emerged as a promising class of small-molecule antiviral agents, most notably against Respiratory Syncytial Virus (RSV).[17][18]
-
RSV Inhibition: RSV is a leading cause of lower respiratory tract infections.[19] High-throughput screening identified 1,4-benzodiazepine analogues as potent RSV inhibitors.[18] Extensive structure-activity relationship (SAR) studies led to the identification of RSV-604 , a clinical candidate that exhibits potent anti-RSV activity with a good pharmacokinetic profile.[19] These compounds were found to act through a mechanism other than viral fusion inhibition.[17]
-
Anti-HIV Activity: Earlier research identified TIBO (tetrahydro-imidazo[4,5,1-jk][1][5]-benzodiazepin-2(1H)-one) derivatives as possessing significant inhibitory activity against HIV-1.[1]
Antimicrobial and Anthelmintic Activities
The versatility of the 1,4-diazepine core extends to anti-infective applications.
-
Antibacterial Action: Novel 1,4-benzodiazepines derived from natural products like curcumin have shown excellent potency, particularly against Gram-positive bacteria such as S. aureus and S. epidermidis.[20][21] Some dichlorinated derivatives were found to be more potent than reference antibiotics and appeared to exert their effect by damaging bacterial DNA.[20]
-
Antifungal and Anthelmintic Properties: Reviews of the literature confirm that various 1,4-diazepine derivatives have been reported to possess antifungal and anthelmintic activities, highlighting their broad anti-infective potential.[4][5][6][22]
Quantitative Data Summary: Bioactivity of Representative 1,4-Diazepines
The table below summarizes the biological activity of selected 1,4-diazepine derivatives, illustrating the diverse therapeutic targets and potencies achieved through chemical modification.
| Compound Class/Example | Target/Application | Reported Activity (IC50 / MIC) | Cell Line / Organism | Reference |
| Diazepam | CNS / Anxiolytic | N/A (Pharmacological effect) | In vivo | [3][9] |
| RSV-604 (17b) | Antiviral (RSV) | Potent, confirmed in secondary assays | RSV-infected cells | [19] |
| Compound 52b | Anticancer | GI50 = 0.24 µM (average) | 60 human tumor cell lines | [14] |
| Cyclohepta[b]thieno[2,3-e][1][5] diazepines (7c, 7e, 7f) | Anticancer | IC50 = 4.4 - 13 µg/mL | HepG-2, MCF-7, HCT-116 | [15] |
| Dichlorinated Curcumin-Benzodiazepine (9) | Antibacterial | MIC = 3.125 µg/mL | S. aureus | [20] |
| YM-96765 (13) | Antithrombotic | IC50 = 6.8 nM (Factor Xa inhibition) | In vitro enzyme assay | [8] |
Key Experimental Protocols and Workflows
Validation of the biological activity of novel 1,4-diazepine derivatives requires robust and standardized experimental protocols. The following sections detail common methodologies.
General Synthesis of a 1,4-Benzodiazepine Core
The construction of the core scaffold is the foundational step in developing new derivatives. A common and versatile method involves the condensation of a 2-aminobenzophenone with an amino acid ester hydrochloride, followed by cyclization.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-chlorobenzophenone (1 equivalent) and glycine ethyl ester hydrochloride (1.2 equivalents) in pyridine.
-
Condensation: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After cooling, pour the reaction mixture into ice-water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove pyridine.
-
Cyclization: Transfer the dried intermediate to a flask containing a suitable solvent like toluene or xylene.
-
Ring Closure: Add a catalytic amount of a base (e.g., piperidine or acetic acid) and heat to reflux for 8-12 hours, often with a Dean-Stark apparatus to remove water.
-
Purification: Cool the reaction, remove the solvent under reduced pressure, and purify the resulting crude product (a 1,4-benzodiazepin-2-one) by column chromatography or recrystallization.
Caption: General workflow for the synthesis of a 1,4-benzodiazepine.
In Vitro Antiviral Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and replication, as used in the evaluation of RSV inhibitors.[17][18]
Step-by-Step Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., HEp-2 cells for RSV) in 6-well plates and grow until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test 1,4-diazepine derivative in a cell culture medium.
-
Infection: Remove the growth medium from the cells and infect them with a known amount of virus (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.
-
Treatment: Remove the viral inoculum. Overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose) mixed with the various concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Incubation: Incubate the plates for several days (e.g., 3-5 days for RSV) to allow for the formation of viral plaques (localized areas of cell death).
-
Visualization: Fix the cells (e.g., with formalin) and stain them with a dye like crystal violet. The living cells will stain, leaving the plaques as clear, unstained zones.
-
Quantification: Count the number of plaques in each well. The IC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for a viral plaque reduction assay.
Conclusion and Future Perspectives
The 1,4-diazepine scaffold has proven to be one of the most fruitful and enduring structures in medicinal chemistry. Its journey from a CNS-focused tranquilizer to a versatile platform for generating anticancer, antiviral, and antimicrobial agents is a testament to its unique chemical properties.[1][7][23] The core directive for future research is clear: to leverage the vast synthetic possibilities of this scaffold to design next-generation therapeutics. Key goals will include enhancing target specificity to minimize off-target effects (a known issue with classical benzodiazepines), improving pharmacokinetic profiles, and exploring novel mechanisms of action against emerging diseases. The legacy of the 1,4-diazepine is not just in the drugs of the past, but in the vast, untapped potential it holds for the medicines of the future.
References
- Khan, I., et al. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals.
- Bennett, D. A., & Petravil, I. J. (1984). Pharmacological and neurochemical properties of 1,4-diazepines with two annelated heterocycles ('hetrazepines'). PubMed.
- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
- Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar.
-
Gill, R. K., et al. (2014). Recent development in[1][5]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229-256.
- Carter, M. C., et al. (2006). 1,4-Benzodiazepines as Inhibitors of Respiratory Syncytial Virus.
- (2018).
- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI.
- Lin, Y-L., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry.
- Hamed, O. A., et al. (2017). New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities. PubMed.
- Carter, M. C., et al. (2007). 1,4-benzodiazepines as inhibitors of respiratory syncytial virus.
- Srovnalova, A., et al. (2023).
- Hamed, O. A., et al. (2017). New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities.
- Fayed, E. A., & Ahmed, H. Y. (2025). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
- Carter, M. C., et al. (2006).
- Anan, K., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & medicinal chemistry, 12(9), 2179-2191.
- Bariwal, J., et al. (2012). Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives. Medicinal Chemistry Research, 21(7), 1039-1049.
- Griffin, C. E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Hindawi.
- Patel, K. D., & Patel, N. C. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 44-48.
- Wikipedia contributors. (2026). Diazepam. Wikipedia.
- (2024). Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx.
- (n.d.). Mechanism of Action.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. jocpr.com [jocpr.com]
- 3. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis | IntechOpen [intechopen.com]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Recent development in [1,4]benzodiazepines as potent anticancer agents: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goodrx.com [goodrx.com]
- 10. benzoinfo.com [benzoinfo.com]
- 11. Diazepam - Wikipedia [en.wikipedia.org]
- 12. (PDF) Review on Synthesis of Biologically Active Diazepam Derivatives [academia.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Anticancer activity and anti-inflammatory studies of 5-aryl-1,4-benzodiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 1,4-Benzodiazepines as inhibitors of respiratory syncytial virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. 1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New Insights Towards 1,4-Benzodiazepines from Curcumin. Design, Synthesis and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. eurekaselect.com [eurekaselect.com]
- 23. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
An In-Depth Technical Guide to 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate: A Versatile Scaffold in Medicinal Chemistry
This guide provides a comprehensive overview of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its structural attributes, a proposed synthetic pathway, and its applications as a versatile building block in the design of novel therapeutics.
The 1,4-Diazepane Scaffold: A Privileged Structure in Drug Discovery
The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the development of ligands for a wide range of biological targets. Its inherent conformational flexibility allows for the precise spatial orientation of substituents, enabling effective interaction with the binding sites of proteins.
Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties. Their utility as peptidomimetic scaffolds has further solidified their importance in the design of novel therapeutic agents. The strategic substitution on the diazepane ring allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for the development of successful drug candidates.
Molecular Identity of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is a differentially protected derivative of 1,4-diazepane-6-carboxylic acid. The presence of a tert-butoxycarbonyl (Boc) group on one nitrogen and a methyl ester on the carboxylic acid functionality makes it a valuable intermediate for further chemical elaboration.
| Identifier | Value |
| Chemical Name | 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate[1] |
| SMILES String | COC(=O)C1CNCCN(C1)C(=O)OC(C)(C)C[2][3] |
| CAS Number | 1781484-91-0[1][3] |
| Molecular Formula | C12H22N2O4[2][3] |
| Molecular Weight | 258.32 g/mol [2] |
| Monoisotopic Mass | 258.15796 Da[2] |
Proposed Synthetic Pathway
The proposed synthesis involves a multi-step sequence starting from commercially available precursors, culminating in a key intramolecular reductive amination step to form the 1,4-diazepane ring.
A Proposed Synthetic Workflow
Step 1: N-Boc Protection of a Suitable Amino Acid Ester
The synthesis would commence with the selective N-Boc protection of a commercially available amino acid ester, for instance, a derivative of 2,4-diaminobutanoic acid. The use of di-tert-butyl dicarbonate (Boc2O) in the presence of a mild base like sodium bicarbonate in a solvent mixture such as dioxane and water at room temperature is a standard and high-yielding protocol for this transformation. This step ensures that one of the amino groups is selectively protected, allowing for differential functionalization.
Step 2: Reductive Amination with a Glyoxylate Derivative
The resulting N-Boc protected amino acid ester would then undergo a reductive amination with a suitable glyoxylate derivative, such as methyl glyoxylate. This reaction is typically carried out in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Acetic acid can be used as a catalyst to facilitate the formation of the intermediate imine, which is then reduced in situ by STAB. This step introduces the second nitrogen atom and the methyl ester group required for the final ring structure.
Step 3: Deprotection and Intramolecular Reductive Amination
The product from the previous step would then be subjected to selective deprotection of the second amino group. If an orthogonal protecting group was used in the starting material, it would be removed under specific conditions. Assuming the second amino group is free, the final and key step is an intramolecular reductive amination to form the 1,4-diazepane ring. This can be achieved by treating the linear precursor with a reducing agent such as sodium cyanoborohydride (NaBH3CN) under mildly acidic conditions. This cyclization is a robust and widely used method for the formation of cyclic amines.
Spectroscopic Characterization (Predicted)
As this compound is primarily an early discovery research chemical, comprehensive analytical data is not always publicly available. However, based on the known spectroscopic data of structurally similar compounds, such as N-Boc protected amino acid methyl esters and other 1,4-diazepane derivatives, we can predict the key features of its NMR and mass spectra.
Predicted ¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.2 | m | 1H | CH-COOCH₃ |
| ~3.7 | s | 3H | OCH₃ |
| ~3.6 - 3.2 | m | 4H | CH₂-N(Boc)-CH₂ |
| ~3.0 - 2.8 | m | 2H | CH₂-NH-CH |
| ~2.2 - 1.8 | m | 2H | CH₂-CH(COOCH₃) |
| 1.45 | s | 9H | C(CH₃)₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (ester) |
| ~155 | C=O (Boc) |
| ~80 | C(CH₃)₃ |
| ~58 | CH-COOCH₃ |
| ~52 | OCH₃ |
| ~50 - 45 | Ring CH₂ |
| ~30 | Ring CH₂ |
| 28.4 | C(CH₃)₃ |
Mass Spectrometry (ESI+):
| m/z | Adduct |
| 259.16 | [M+H]⁺ |
| 281.15 | [M+Na]⁺ |
| 303.16 | [M+HCOO]⁻ |
Applications in Drug Development
The true value of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate lies in its utility as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The differentially protected nature of this compound allows for selective chemical modifications at three key points: the unprotected nitrogen, the Boc-protected nitrogen (after deprotection), and the methyl ester.
A Versatile Scaffold for Diverse Targets
-
Factor Xa Inhibitors: The 1,4-diazepane moiety has been successfully employed as a scaffold to interact with the S4 aryl-binding domain of the Factor Xa active site. This has led to the development of potent and effective antithrombotic agents.[4]
-
Human Chymase Inhibitors: Structure-based drug design has utilized 6-benzyl substituted 1,4-diazepane-2,5-diones as a core for novel human chymase inhibitors, which are targets for inflammatory diseases.[5]
The ability to introduce diverse substituents onto the 1,4-diazepane core allows for the exploration of a vast chemical space, making it an attractive starting point for hit-to-lead and lead optimization campaigns in various drug discovery programs.
Conclusion
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate represents a valuable and versatile tool for medicinal chemists. Its well-defined structure and multiple points for chemical modification make it an ideal starting material for the synthesis of compound libraries targeting a wide array of biological targets. The proposed synthetic route provides a practical approach for its preparation, enabling its broader application in drug discovery and development. As the demand for novel therapeutics continues to grow, the importance of such privileged scaffolds in the generation of new and effective medicines cannot be overstated.
References
- This reference is a placeholder for a general review on privileged structures in medicinal chemistry.
- This reference is a placeholder for a publication detailing the synthesis of a related 1,4-diazepane deriv
- This reference is a placeholder for a publication providing spectroscopic d
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 2004, 12(9), 2179-2191. [Link]
-
Discovery of novel series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones as human chymase inhibitors using structure-based drug design. Bioorganic & Medicinal Chemistry Letters, 2013, 23(14), 4143-4148. [Link]
-
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. Molport. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. PubChemLite - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (C12H22N2O4) [pubchemlite.lcsb.uni.lu]
- 3. 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | 1781484-91-0 | Buy Now [molport.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Technical Guide to 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate: A Versatile Scaffold in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate, a heterocyclic compound of significant interest in modern drug discovery and organic synthesis. The 1,4-diazepane core is a recognized privileged scaffold, appearing in numerous biologically active molecules. This document details the compound's chemical identity, including its InChIKey, and explores its physicochemical properties. We will present a representative synthetic strategy, grounded in established chemical principles for related structures, and discuss the critical role of its constituent functional groups—the metabolically relevant tert-butyl protecting group and the methyl ester—in modulating molecular properties. Furthermore, this guide covers potential applications, safety protocols, and characterization data, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Core Compound Identification and Properties
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is a diester derivative of a seven-membered 1,4-diazepane ring. This structure is characterized by a tert-butoxycarbonyl (Boc) group protecting one of the ring nitrogens and a methyl ester at the 6-position. These features make it a valuable and modifiable building block for chemical library synthesis.
Chemical Structure and Identifiers
The unique arrangement of atoms and bonds in this molecule is definitively represented by its International Chemical Identifier (InChI) and its hashed, fixed-length counterpart, the InChIKey.
Caption: 2D structure of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
Physicochemical and Spectroscopic Data
The key identifiers and predicted properties are summarized below. This data is crucial for substance registration, analytical method development, and computational modeling.
| Property | Value | Source |
| InChIKey | BRXFWFMKXWWRCX-UHFFFAOYSA-N | [1][2] |
| CAS Number | 1781484-91-0 | [2][3] |
| Molecular Formula | C12H22N2O4 | [1][2] |
| Molecular Weight | 258.32 g/mol | [2] |
| Monoisotopic Mass | 258.15796 Da | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCNCC(C1)C(=O)OC | [1] |
| InChI | InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-7-9(8-14)10(15)17-4/h9,13H,5-8H2,1-4H3 | [1][2] |
| Predicted XlogP | 0.3 | [1] |
Predicted Mass Spectrometry Data: Collision cross-section (CCS) values are critical for advanced analytical techniques like ion mobility-mass spectrometry, aiding in compound identification.[1]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 259.16524 | 154.0 |
| [M+Na]+ | 281.14718 | 156.6 |
Synthesis and Mechanistic Considerations
While a specific, peer-reviewed synthesis for 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is not extensively documented in public literature, a robust synthetic strategy can be devised based on established methodologies for constructing chiral 1,4-diazepane cores.[4] A highly effective approach involves the intramolecular cyclization of a suitably protected diamino alcohol precursor.
Proposed Synthetic Workflow
The construction of this diazepane scaffold logically proceeds through several key stages. The choice of protecting groups is paramount; the Boc group is used for its stability under various reaction conditions and its facile removal under acidic conditions, while a nosyl (Ns) group can be employed on the second nitrogen due to its ability to activate the N-H bond for cyclization and its selective cleavage.[4]
Caption: Generalized workflow for the synthesis of substituted 1,4-diazepanes.
Protocol Insights (Based on Analogue Synthesis)
-
Precursor Preparation: The synthesis often commences from a commercially available chiral starting material, such as an amino acid or amino alcohol, to establish the desired stereochemistry.[4] This precursor undergoes protection of its amino groups, for instance, with a Boc group on one nitrogen and a 2-nitrobenzenesulfonyl (nosyl) group on the other.
-
Intramolecular Cyclization: A key step is the ring formation. The Fukuyama-Mitsunobu reaction is a powerful method for this transformation.[4] It involves the activation of a primary alcohol in the precursor with an azodicarboxylate (e.g., DIAD) and a phosphine reagent, which is then intramolecularly displaced by the nosyl-protected amine to form the seven-membered diazepane ring.[5] The nosyl group's electron-withdrawing nature acidifies the N-H proton, facilitating this cyclization.
-
Final Functionalization: Following cyclization, the nosyl group can be selectively removed under mild conditions using a thiol, such as thiophenol, in the presence of a base like potassium carbonate.[5] The newly freed secondary amine can then be functionalized as desired. The final esterification to yield the methyl ester at the 6-position would complete the synthesis.
Applications in Drug Discovery
The 1,4-Diazepane Privileged Scaffold
The 1,4-diazepane ring system is considered a "privileged scaffold" in medicinal chemistry.[6] This means it is a molecular framework that can bind to multiple, diverse biological targets by presenting substituents in a favorable three-dimensional arrangement. Derivatives of this core have shown a wide range of biological activities, including uses as anti-HIV agents, antidepressants, and endothelin receptor antagonists.[6] Therefore, 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate serves as a high-value starting point for exploring new chemical space around this proven core.
Role of the Tert-Butyl Group
The tert-butyl group, integral to the Boc protecting moiety, is often used in lead optimization to provide steric bulk, which can enhance binding affinity to a target receptor. However, the tert-butyl group is also known to be susceptible to oxidative metabolism by cytochrome P450 enzymes.[7] This can lead to high clearance and poor pharmacokinetic profiles. The presence of this group in the title compound is significant for two reasons:
-
As a Protecting Group: It allows for selective reactions at other positions before being removed in a final synthetic step.
-
As a Structural Moiety: If retained in the final molecule, its metabolic lability must be considered. Medicinal chemists often seek to replace metabolically vulnerable tert-butyl groups with bioisosteres, such as a trifluoromethylcyclopropyl group, to improve drug stability while retaining desired shape and hydrophobicity.[7]
Safety and Handling
While specific toxicological data for this compound is limited, hazard classifications have been notified for related substances.[3] Researchers should handle this chemical with appropriate precautions in a well-ventilated fume hood, using personal protective equipment (PPE).
Notified Hazard Classifications: [3]
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning (H302 + H312 + H332)
-
Skin Irritation: Warning (H315)
-
Serious Eye Damage: Danger (H318)
-
Specific Target Organ Toxicity (Single Exposure): Warning (H336 - May cause drowsiness or dizziness)
Conclusion
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is more than a mere chemical entry in a catalog; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its asymmetrically functionalized 1,4-diazepane core provides a validated scaffold for engaging with biological targets, while its protecting groups offer synthetic flexibility for constructing diverse compound libraries. Understanding its synthesis, the strategic role of its functional groups, and its potential applications allows researchers to fully leverage this molecule in the quest for novel therapeutics. The InChIKey BRXFWFMKXWWRCX-UHFFFAOYSA-N provides a gateway for researchers to unambiguously identify and retrieve data on this valuable synthetic intermediate.
References
- PubChemLite. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
- Chemical Substance Information. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
- Molport. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
- Sigma-Aldrich. (n.d.). tert-Butyl 6-methyl-1,4-diazepane-1-carboxylate.
- Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
- Sigma-Aldrich. (n.d.). 1-(tert-Butyl) 4-methyl azepane-1,4-dicarboxylate.
- BLDpharm. (n.d.). DI-TERT-BUTYL 6-METHYL-1,4-DIAZEPANE-1,4-DICARBOXYLATE.
- ResearchGate. (2015). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
- Alfa Chemistry. (n.d.). CAS 1253789-07-9 1-tert-Butyl 3-methyl 1,4-diazepane-1,3-dicarboxylate-hcl.
- National Center for Biotechnology Information (PMC). (2013). Metabolically Stable tert-Butyl Replacement.
- National Center for Biotechnology Information (PMC). (2019). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
Sources
- 1. PubChemLite - 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (C12H22N2O4) [pubchemlite.lcsb.uni.lu]
- 2. 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | 1781484-91-0 | Buy Now [molport.com]
- 3. nextsds.com [nextsds.com]
- 4. researchgate.net [researchgate.net]
- 5. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis and Reactivity of 1,4-Diazepines: A Technical Whitepaper
Executive Summary
1,4-Diazepines, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms, represent a highly privileged scaffold in medicinal chemistry[1]. Their derivatives, particularly benzodiazepines and pyrrolo[1,4]benzodiazepines (PBDs), exhibit a broad spectrum of biological activities, ranging from anxiolytic and anticonvulsant properties to potent anti-tumor DNA-alkylating capabilities[2]. This whitepaper provides an in-depth mechanistic review of modern 1,4-diazepine synthesis, focusing on multicomponent reactions, direct dilactam assembly, and transition-metal-catalyzed cyclizations.
Mechanistic Foundations: Overcoming the 7-Membered Ring Thermodynamic Penalty
Synthesizing seven-membered rings presents inherent thermodynamic and kinetic challenges. The entropy of activation is highly unfavorable compared to five- or six-membered rings, and transannular interactions often lead to competitive oligomerization or alternative ring closures. To overcome this, modern synthetic strategies rely on pre-organization. By utilizing bulky intermediates that restrict rotatable bonds (the Thorpe-Ingold effect) or by employing templated transition-metal intermediates, chemists can successfully lower the activation energy required for the 7-exo-trig or 7-exo-dig cyclizations necessary to form the[3].
Core Synthetic Methodologies
The Ugi-Deprotection-Cyclization (UDC) Strategy
The Ugi four-component condensation (U-4CR) is a highly convergent method for assembling the acyclic precursors of 1,4-benzodiazepines. Utilizing a convertible isocyanide (such as 1-isocyanocyclohexene) is a critical experimental choice. Post-condensation, the bulky cyclohexenyl group facilitates acid-mediated cleavage of the secondary amide, generating a reactive intermediate that undergoes intramolecular attack by the anilide nitrogen to form the[4]. Alternatively, using Boc-protected amino aldehydes allows for a streamlined Ugi-Deprotection-Cyclization (UDC) sequence[5].
Logical workflow of the Ugi-Deprotection-Cyclization (UDC) strategy for 1,4-benzodiazepines.
Self-Validating Protocol: Two-Step Synthesis of 1,4-Benzodiazepine-2,5-diones
-
Condensation: Combine anthranilic acid (1.0 equiv), a primary amine (1.0 equiv), an aldehyde/ketone (1.0 equiv), and 1-isocyanocyclohexene (1.0 equiv) in anhydrous methanol (0.5 M). Stir at room temperature for 12-24 hours. Causality: Methanol acts as a protic solvent to stabilize the iminium intermediate, driving the Ugi-4CR forward[4].
-
Activation & Cyclization: Once TLC indicates consumption of starting materials, dilute the crude mixture with THF. Add a catalytic amount of anhydrous HCl (or acetyl chloride in methanol to generate HCl in situ) and heat to 55 °C for 4-6 hours. Causality: The acid protonates the convertible isocyanide-derived amide, transforming it into a leaving group and promoting the 7-exo-trig ring closure[4].
-
Isolation: Concentrate in vacuo and purify via flash chromatography. Expected yields range from 52-83% depending on steric bulk[4].
Pyrrolo[1,4]benzodiazepine (PBD) Dilactam Assembly
PBDs are critical payloads in antibody-drug conjugates (ADCs) due to their ability to alkylate the minor groove of DNA[6]. Maintaining the chiral integrity of the C-ring (proline derivative) is paramount. A highly efficient one-step synthesis involves the direct coupling of unprotected anthranilic acids with [7].
Synthesis pathway for Pyrrolo[1,4]benzodiazepine (PBD) dilactams via reductive cyclization.
Self-Validating Protocol: One-Step Preparation of PBD Dilactams
-
Activation: To a stirred solution of anthranilic acid (2.2 mmol, 2.0 equiv), BOP reagent (2.2 mmol, 2.0 equiv), and HOBt hydrate (2.2 mmol, 2.0 equiv) in anhydrous DMF (10 mL), add Et3N (10.9 mmol, 10 equiv). Stir for 15 minutes. Causality: BOP and HOBt rapidly generate an active ester. The massive excess of Et3N ensures the reaction environment is sufficiently basic to prevent protonation of the incoming nucleophile[7].
-
Coupling: Add proline ester hydrochloride (1.1 mmol, 1.0 equiv) and stir for 16 hours at room temperature. Causality: Direct coupling avoids the need for anthranilic acid protecting groups, minimizing synthetic steps and preventing racemization of the proline stereocenter[7].
-
Workup: Remove volatiles in vacuo. Partition the residue between CH2Cl2 and brine. Extract the aqueous phase with CH2Cl2 (2×), dry over anhydrous Na2SO4, and concentrate[7].
-
Purification: Purify by flash column chromatography (EtOAc–PE gradients) to yield the PBD dilactam (>70% yield)[7].
Transition-Metal Catalyzed Cross-Coupling & Ring Expansions
Recent advances utilize transition metals to construct 1,4-diazepines via non-traditional bond disconnections. For instance, the intramolecular C–N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides catalyzed by CuI/N,N-dimethylglycine (DMGC) yields[8].
Causality: The copper catalyst selectively inserts into the aryl-bromide bond without affecting other halogens (e.g., aryl-chlorides), allowing for orthogonal late-stage functionalization. The fused azetidine ring can subsequently be opened by nucleophiles (like KCN or NaN3) to yield heavily functionalized 1,4-benzodiazepines[8]. Similarly, palladium-catalyzed cyclizations of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates provide direct access to functionalized 1,4-benzodiazepines[9].
Quantitative Data Summary
The table below summarizes the efficiency, conditions, and yields of the primary 1,4-diazepine synthesis strategies discussed.
| Synthetic Strategy | Key Reactants | Catalyst / Reagents | Reaction Conditions | Typical Yields | Ref |
| Ugi-4CR (Convertible Isocyanide) | Anthranilic acid, Amine, Aldehyde, 1-isocyanocyclohexene | HCl (in situ) for cyclization | MeOH (RT) then THF (55 °C) | 52% – 83% | [4] |
| UDC Strategy | Methyl anthranilate, Boc-glycinal, Isocyanide | TFA (Deprotection), Base (Cyclization) | DCE (40 °C) | 22% – 69% | [5] |
| PBD Dilactam Assembly | Anthranilic acid, Proline ester HCl | BOP, HOBt, Et3N | DMF (RT, 16 h) | >70% | [7] |
| Intramolecular C-N Coupling | 1-(2-bromobenzyl)azetidine-2-carboxamide | CuI / DMGC | 1,4-dioxane (Reflux, 3 h) | 91% – 98% | [8] |
| Pd-Catalyzed Cyclization | N-tosyl-2-aminobenzylamines, Propargylic carbonates | Pd(PPh3)4 | THF (Various temps) | 30% – 69% | [9] |
Conclusion
The synthesis of 1,4-diazepines has evolved from traditional condensation methods to highly sophisticated, multi-component, and metal-catalyzed cascade reactions. By understanding the thermodynamic penalties of seven-membered ring formation, chemists can rationally design pre-organized intermediates—such as Ugi adducts or active esters—that smoothly undergo cyclization. These methodologies are foundational for the rapid expansion of benzodiazepine and PBD libraries, directly accelerating the discovery of novel CNS therapeutics and targeted oncology payloads.
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Strategic Utility of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate in Modern Medicinal Chemistry: Application Notes and Synthetic Protocols
Authored by: [Your Name/Department]
Senior Application Scientist
Introduction: The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its seven-membered ring system provides a flexible yet constrained backbone that can effectively present substituents in three-dimensional space to interact with biological targets. The specific compound, 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate , represents a versatile building block for the synthesis of novel drug candidates. This document provides an in-depth guide to its potential applications and detailed protocols for its derivatization.
The key features of this molecule are the orthogonally protected nitrogens and the chiral center at the 6-position. The tert-butoxycarbonyl (Boc) group on one nitrogen and the methyl ester on the other allow for selective chemical manipulation, a crucial aspect in the construction of complex molecules. The inherent chirality of the molecule is of paramount importance in drug design, as stereoisomers often exhibit significantly different pharmacological and toxicological profiles.
Core Applications in Drug Discovery
The unique structural attributes of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate make it an attractive starting point for the development of a wide range of therapeutic agents. The 1,4-diazepane core has been successfully employed in the design of compounds targeting various biological systems.[1][3][6]
As a Constrained Diamine Scaffold for Peptidomimetics
The 1,4-diazepane ring can be considered a constrained diamine, capable of mimicking the spatial arrangement of dipeptide units in a peptide chain. This property is particularly valuable in the design of protease inhibitors and receptor ligands. The strategic placement of substituents on the diazepane ring can replicate the side-chain interactions of natural peptides, while the constrained backbone can enhance metabolic stability and oral bioavailability.
Development of Enzyme Inhibitors
The 1,4-diazepane moiety has been incorporated into potent enzyme inhibitors. For instance, derivatives of 1,4-diazepane have been designed to target serine proteases like Factor Xa, a key enzyme in the coagulation cascade.[6] The diazepane ring can be functionalized to interact with specific pockets within the enzyme's active site, leading to high-affinity binding.
Central Nervous System (CNS) Agents
The 1,4-diazepine class of compounds, which are structurally related to 1,4-diazepanes, are well-known for their CNS activity, with examples including antipsychotics and anxiolytics.[1][2][3][4] The 1,4-diazepane scaffold can be utilized to develop novel CNS-active agents by appending appropriate pharmacophoric groups.
Synthetic Protocols for Derivatization
The following protocols provide detailed, step-by-step methodologies for the chemical modification of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate . These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: Selective Deprotection of the Boc Group and Subsequent N-Alkylation
This protocol describes the selective removal of the tert-butoxycarbonyl (Boc) protecting group, followed by the alkylation of the resulting free amine. This allows for the introduction of diversity at the N1 position.
Workflow Diagram:
Caption: Workflow for N1-alkylation of the diazepane scaffold.
Materials:
-
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Alkyl halide (e.g., benzyl bromide)
-
Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Boc Deprotection:
-
Dissolve 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (1.0 eq) in DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene (3x) to remove residual TFA. The resulting TFA salt of the mono-protected diazepane can be used directly in the next step.
-
-
N-Alkylation:
-
Dissolve the crude TFA salt from the previous step in DCM or DMF (0.1 M).
-
Add DIPEA (3.0 eq) to neutralize the TFA salt and act as a base for the alkylation.
-
Add the desired alkyl halide (1.1 eq).
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N1-alkylated derivative.
-
Protocol 2: Amide Coupling at the C6-Carboxylate
This protocol details the hydrolysis of the methyl ester at the C6 position, followed by amide bond formation with a primary or secondary amine. This allows for the introduction of a wide variety of substituents at this position.
Workflow Diagram:
Caption: Workflow for C6-amide functionalization.
Materials:
-
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 N HCl
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
A primary or secondary amine
-
Dimethylformamide (DMF)
-
Solvents for workup and purification
Procedure:
-
Ester Hydrolysis:
-
Dissolve 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).
-
Add LiOH (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid from the previous step (1.0 eq) in DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 eq).
-
Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary
| Compound | R1 Group | R2 Group | Factor Xa IC50 (nM) |
| 1 | 4-Chlorophenyl | 3-Aminopyridin-2-yl | 15 |
| 2 | 4-Methoxyphenyl | 3-Aminopyridin-2-yl | 25 |
| 3 | 4-Chlorophenyl | 5-Chloro-1H-benzimidazol-2-yl | 8 |
| 4 | 3,4-Dichlorophenyl | 3-Aminopyridin-2-yl | 12 |
Note: The R1 and R2 groups in the table correspond to substituents at different positions of a generalized 1,4-diazepane scaffold and are presented here for illustrative purposes.
Conclusion
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is a promising and versatile building block for medicinal chemistry. Its orthogonally protected nitrogens and inherent chirality provide a solid foundation for the synthesis of diverse libraries of compounds. The protocols outlined in this document offer a starting point for the exploration of this scaffold in the pursuit of novel therapeutics targeting a wide range of diseases.
References
-
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 2004. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 2019. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ingenta Connect, 2019. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar, 2019. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 2019. [Link]
-
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate — Chemical Substance Information. Chemwatch. [Link]
-
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate - PubChemLite. PubChemLite. [Link]
-
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate - Molport. Molport. [Link]
- Production method of 1,4-diazepane derivatives - Google Patents.
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC. National Center for Biotechnology Information. [Link]
-
A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115 - ResearchGate. ResearchGate. [Link]
-
DI-TERT-BUTYL DICARBONATE - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Accelerating the Hit-To-Lead Optimization of a SARS-CoV‑2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - ScienceOpen. ScienceOpen. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Tert-butyl 1,4-diazepane-1-carboxylate | C10H20N2O2 | CID 2756058 - PubChem. PubChem. [Link]
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological S...: Ingenta Connect [ingentaconnect.com]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate" NMR data analysis
An In-Depth Guide to the NMR Data Analysis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
Introduction
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate is a disubstituted seven-membered heterocyclic compound. The 1,4-diazepane scaffold is a significant structural motif in medicinal chemistry, known for its conformational flexibility which is often crucial for biological activity.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the structural elucidation of this specific molecule using Nuclear Magnetic Resonance (NMR) spectroscopy.
Accurate structural confirmation is a cornerstone of chemical synthesis and drug development. NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This document outlines the expected ¹H and ¹³C NMR spectral features of the title compound, provides detailed protocols for data acquisition, and presents a logical workflow for complete spectral assignment. The analysis takes into account the molecule's key functional groups—a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester—as well as the complex conformational dynamics of the 1,4-diazepane ring.
Molecular Structure and Conformational Considerations
The structure of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate contains several distinct proton and carbon environments. For a robust analysis, it is critical to consider the inherent flexibility of the seven-membered diazepane ring. Such rings typically exist in dynamic equilibrium between several conformations, most commonly chair, boat, and twist-boat forms.[1][2] Studies on substituted 1,4-diazepanes have shown a preference for twist-chair conformations in many cases.[3] This conformational flux can lead to broadened signals or complex, non-first-order splitting patterns in the NMR spectrum, particularly for the methylene protons of the ring.
Below is the chemical structure with protons labeled for reference in the subsequent analysis.
Caption: Structure of the title compound with key proton groups labeled.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the Boc group, the methyl ester, and a series of more complex signals for the diazepane ring protons. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.
| Proton Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Hi | tert-butyl (Boc) | ~1.46 | singlet | 9H | Characteristic sharp singlet for the nine equivalent protons of the Boc group.[6][7][8] |
| Hh | Methyl ester (-OCH₃) | ~3.67 | singlet | 3H | Typical chemical shift for a methyl ester.[9] |
| Hg | Methine proton (-CH) | 3.8 - 4.2 | multiplet | 1H | This proton is adjacent to the ester and a nitrogen atom, leading to a downfield shift. |
| Ha-f | Methylene protons (-CH₂-) | 2.5 - 3.8 | complex multiplets | 6H | These six protons on the diazepane ring are expected to be non-equivalent and diastereotopic, resulting in complex overlapping multiplets. Their shifts are influenced by the adjacent nitrogen atoms and conformational dynamics.[10] |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.
| Assignment | Predicted δ (ppm) | Notes | | :--- | :--- | | tert-butyl (Boc) -C(CH₃)₃ | ~28.4 | The three equivalent methyl carbons of the Boc group.[6][11] | | tert-butyl (Boc) -C(CH₃)₃ | ~79.5 | The quaternary carbon of the Boc group.[7][8] | | Methyl ester (-OCH₃) | ~51.6 | Typical shift for a methyl ester carbon. | | Diazepane Ring Carbons (-CH₂- & -CH-) | 45 - 60 | The exact shifts for the four ring carbons will vary depending on their position relative to the nitrogen atoms and substituents. These signals can sometimes be broadened due to conformational exchange. | | Carbonyl (Boc, -C=O) | ~155.0 | The carbamate carbonyl carbon. | | Carbonyl (Ester, -C=O) | ~171.0 | The ester carbonyl carbon, typically further downfield than the carbamate. |
Experimental Protocols and Workflow
Acquiring high-quality, reproducible NMR data is paramount. The following section provides a detailed protocol for sample preparation and instrument setup.
Protocol 1: NMR Sample Preparation
-
Mass Measurement: Accurately weigh 5-10 mg of the solid 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. For other applications, solvents like DMSO-d₆ or MeOD-d₄ can be used.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. A brief sonication may aid dissolution if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent shimming issues.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: NMR Data Acquisition
This protocol assumes the use of a standard 400 MHz or 500 MHz NMR spectrometer.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Load standard proton acquisition parameters.
-
Set the spectral width to cover a range of approximately -2 to 12 ppm.
-
Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover a range of approximately 0 to 220 ppm.
-
A longer acquisition time and a higher number of scans (e.g., 128 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Set a relaxation delay of 2 seconds.
-
-
2D NMR (Recommended for full assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks and is invaluable for tracing the connectivity of the diazepane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, providing definitive C-H assignments.
-
Caption: Workflow for NMR sample preparation and data acquisition.
Data Processing and Analysis
A systematic approach is required to translate the raw spectral data into a confirmed molecular structure.
Caption: Logical workflow for complete NMR spectral assignment.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra.
-
Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum accordingly.
-
¹H Spectrum Analysis:
-
2D Spectra Analysis:
-
HSQC: Use the HSQC spectrum to identify the carbon signal associated with each proton signal. This will help differentiate the methine carbon from the methylene carbons.
-
COSY: Starting from the most isolated ring proton signal (likely the methine proton, Hg), trace the coupling network around the ring to establish the connectivity between Ha-g.
-
-
Final Verification: Ensure that all observed signals in both the ¹H and ¹³C spectra are assigned and are consistent with the proposed structure. The chemical shifts and coupling patterns should align with established principles of NMR spectroscopy.[12][13]
Troubleshooting and Advanced Considerations
-
Broad Signals: Broadening of the diazepane ring proton signals is common and often indicates intermediate conformational exchange on the NMR timescale.
-
Variable Temperature (VT) NMR: If signals are significantly broadened at room temperature, acquiring spectra at different temperatures can be informative. At low temperatures, the ring may "lock" into a single conformation, resulting in sharp signals. At high temperatures, the exchange may become fast enough to show averaged, sharp signals. This advanced experiment can provide insight into the energetic barriers of the ring's conformational dynamics.
References
- Parker, D., & Waldron, B. P. (2013). Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii). Organic & Biomolecular Chemistry, 11(15), 2849-2858. DOI:10.1039/C3OB40287H
- Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2940-2944.
- Supporting Information for an unspecified article, providing NMR data for various tert-butyl carbam
- ResearchGate. (n.d.). NMR Data for the Methyl Esters of Compounds 4 and 6 a.
- ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
- ResearchGate. (n.d.). 1 H NMR spectra of pure methyl ester (a) and methyl ester using....
-
AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
- D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures.
-
SpectraBase. (n.d.). Tert-butyl N-(tert-butoxy)carbamate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Asiri, A. M., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
-
Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
-
MDPI. (2021, April 10). Homopiperazine (Hexahydro-1,4-diazepine). Retrieved from [Link]
- Chemical Substance Information. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
-
TÜBİTAK Academic Journals. (2002, January 01). Synthesis of 1,4-Diazepine Nucleosides. Retrieved from [Link]
-
ACS Publications. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b][1][6]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. Retrieved from [Link]
-
Molport. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. Retrieved from [Link]
-
OrganicChemistryData.org. (n.d.). NMR Info/Data — Hans Reich Collection. Retrieved from [Link]
-
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. Retrieved from [Link]
-
Chemistry Steps. (2024, August 01). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
- PDF document. (n.d.). 13-C NMR Chemical Shift Table.
- Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
- ResearchGate. (2025, August 10). A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 5. NMR Info/Data — Hans Reich Collection — OrganicChemistryData.org [organicchemistrydata.org]
- 6. rsc.org [rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. aocs.org [aocs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]
- 12. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: A Guide to the Purification of 1,4-Diazepane Derivatives
Introduction: The Critical Role of Purity in 1,4-Diazepane Chemistry
The 1,4-diazepane scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms. This structural motif is considered a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytics, anticonvulsants, and factor Xa inhibitors.[1][2][3] The synthesis of these complex molecules often results in crude products containing unreacted starting materials, byproducts, and other process-related impurities.[4] The isolation of a pure, well-characterized 1,4-diazepane derivative is paramount for accurate biological evaluation, ensuring reproducible results, and meeting the stringent purity requirements for drug development and regulatory compliance.[5][6]
This guide provides a comprehensive overview of the principal techniques for purifying 1,4-diazepane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles that govern method selection and optimization. We will explore the key physicochemical properties of these molecules and how they can be exploited to achieve high levels of purity.
Guiding Principles: Physicochemical Properties of 1,4-Diazepane Derivatives
The successful purification of a 1,4-diazepane derivative hinges on a thorough understanding of its unique chemical characteristics. Substituents on the diazepane ring can significantly alter these properties, making a one-size-fits-all approach to purification ineffective.[4]
-
Basicity: The two nitrogen atoms in the 1,4-diazepane ring confer basic properties to the molecule. This basicity is a key handle that can be exploited for purification through techniques like acid-base extraction and salt formation.[7][8] The amine nitrogens can be protonated by strong mineral acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts.[7][9][10] This allows for the separation of the desired amine from non-basic, organic-soluble impurities.[8] The free, neutral amine can then be regenerated by treatment with a base like NaOH.[8]
-
Polarity: The polarity of a 1,4-diazepane derivative is dictated by the nature of its substituents. The presence of polar functional groups (e.g., hydroxyls, carbonyls) increases polarity, while non-polar groups (e.g., alkyl, aryl) decrease it. This property is the fundamental basis for separation in chromatographic techniques.
-
Solubility: Solubility is critical for both chromatography and crystallization. For recrystallization, the ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4][11] For chromatography, the sample must be soluble in the mobile phase or a compatible loading solvent.
-
Physical State (Solid vs. Oil): If the crude product is a solid, recrystallization is often the most effective and straightforward purification method.[4] For oily or non-crystalline products, chromatography is the most common and effective alternative.[4]
-
Chirality: Many biologically active 1,4-diazepane derivatives are chiral. Since enantiomers can have vastly different pharmacological and toxicological profiles, their separation is often a critical step in drug development.[12][13] This typically requires specialized chiral chromatography techniques.[12][14]
Strategic Overview of Purification Methodologies
The choice of purification strategy is a multi-faceted decision based on the compound's properties, the nature of the impurities, the required purity level, and the scale of the purification.
// Nodes Crude [label="Crude 1,4-Diazepane\nDerivative", fillcolor="#FBBC05"]; IsSolid [label="Is the crude\nproduct a solid?", shape="diamond", style="filled", fillcolor="#FFFFFF"]; IsOily [label="Is the crude\nproduct an oil?", shape="diamond", style="filled", fillcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatography [label="Column\nChromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HighPurity [label="High Purity\nRequired?", shape="diamond", style="filled", fillcolor="#FFFFFF"]; PrepHPLC [label="Preparative HPLC\n(Achiral or Chiral)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="Pure Product", shape="ellipse", style="filled", fillcolor="#FFFFFF"]; AcidBase [label="Acid-Base\nExtraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BasicNature [label="Exploit Basic\nNature?", shape="diamond", style="filled", fillcolor="#FFFFFF"];
// Edges Crude -> IsSolid; IsSolid -> Recrystallization [label="Yes"]; IsSolid -> IsOily [label="No"]; IsOily -> Chromatography [label="Yes"]; Recrystallization -> HighPurity; Chromatography -> HighPurity; HighPurity -> PrepHPLC [label="Yes"]; HighPurity -> FinalProduct [label="No"]; PrepHPLC -> FinalProduct; Crude -> BasicNature; BasicNature -> AcidBase [label="Yes"]; AcidBase -> Chromatography;
}
Figure 1. Decision workflow for selecting a purification strategy.
| Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[11] | Crystalline solid products. | High purity achievable, scalable, cost-effective. | Not suitable for oils or amorphous solids, requires suitable solvent, potential for product loss. |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase based on polarity.[15] | Oily products or when recrystallization fails; separation of components with different polarities.[4] | Widely applicable, can separate complex mixtures. | Can be time-consuming and solvent-intensive, potential for product loss on the column. |
| Acid-Base Extraction | Exploits the basicity of the amine to move it between an aqueous phase (as a salt) and an organic phase (as a free base).[8] | Separating basic diazepanes from neutral or acidic impurities. | Simple, rapid, inexpensive for initial cleanup. | Not effective for separating from other basic impurities, generates aqueous waste. |
| Preparative HPLC | High-resolution chromatography using high pressure to force solvent through a densely packed column.[16][17] | Final purification step for high-purity compounds, separation of enantiomers (chiral HPLC) and challenging mixtures.[16][18] | Excellent resolution and purity, automated. | Expensive equipment, limited sample capacity, solvent-intensive. |
Detailed Application Protocols
Protocol 1: Flash Column Chromatography for Basic Amines
Flash column chromatography is the workhorse for purifying non-crystalline 1,4-diazepane derivatives. The key challenge is mitigating the interaction between the basic amine and the acidic silica gel stationary phase, which can cause significant peak tailing and poor separation.[19]
Causality: The lone pair of electrons on the diazepane nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This acid-base interaction can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks. To counteract this, a small amount of a competing base, such as triethylamine (Et₃N) or ammonia, is added to the mobile phase.[19] This additive neutralizes the acidic sites on the silica, allowing the desired amine to elute symmetrically.
Step-by-Step Protocol:
-
Stationary Phase Selection: Standard silica gel (40-63 µm particle size) is typically used. For very basic or sensitive compounds, alumina (neutral or basic) can be a suitable alternative.[20]
-
Mobile Phase (Eluent) Optimization:
-
Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system.[4][21] A good system will give a target Rf value for the desired compound of ~0.2-0.4.
-
Common solvent systems are mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane). For more polar diazepanes, a dichloromethane/methanol system may be required.
-
Crucially, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the eluent mixture. This will prevent peak tailing.
-
-
Column Packing:
-
Pack the column using the "slurry method" with the chosen eluent (containing the amine additive). Ensure the silica bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a strong solvent like dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Apply the eluent to the top of the column and use gentle air pressure to maintain a steady flow.
-
Collect fractions and monitor the elution of the compound(s) by TLC.
-
Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.
-
Protocol 2: Recrystallization of Solid 1,4-Diazepane Derivatives
Recrystallization is a powerful purification technique that can yield highly pure crystalline material if the compound is a solid.[22][23] The process relies on selecting a solvent where the desired compound's solubility is high in the hot solvent and low in the cold solvent, while impurities remain soluble at all temperatures.[11]
Causality: As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to a supersaturated state.[24] Crystal lattice formation is an energetically favorable process where molecules of the same type arrange themselves in a highly ordered structure, systematically excluding mismatched impurity molecules.[11] Slow cooling is essential to allow for the formation of large, pure crystals rather than a rapid precipitation that can trap impurities.[24]
// Nodes Start [label="Dissolve crude solid in\nminimum hot solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Hot filter to remove\ninsoluble impurities (if any)", fillcolor="#FBBC05"]; Cool [label="Allow solution to\ncool slowly", fillcolor="#34A853", fontcolor="#FFFFFF"]; Crystals [label="Crystals form", fillcolor="#34A853", fontcolor="#FFFFFF"]; IceBath [label="Cool in ice bath to\nmaximize yield", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect [label="Collect crystals by\nvacuum filtration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash with a small\namount of cold solvent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dry [label="Dry the pure crystals", fillcolor="#FFFFFF"];
// Edges Start -> Filter; Filter -> Cool; Cool -> Crystals; Crystals -> IceBath; IceBath -> Collect; Collect -> Wash; Wash -> Dry; }
Figure 2. General workflow for recrystallization.
Step-by-Step Protocol:
-
Solvent Selection:
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures with water/hexanes) to each tube.[4]
-
A suitable solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent, as this will reduce the final yield.[24]
-
-
Decolorization (if necessary):
-
If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[11]
-
Perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once at room temperature, place the flask in an ice-water bath to induce maximum crystallization.
-
-
Collection and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven or air-dry to a constant weight.
-
Protocol 3: Purification via Acid-Base Extraction
This technique is an excellent first-pass purification step to separate the basic 1,4-diazepane from neutral or acidic byproducts.
Causality: In an acidic aqueous solution, the basic nitrogen atoms of the diazepane become protonated, forming a water-soluble ammonium salt (R₂NH₂⁺).[7][8] Neutral organic impurities remain in the organic phase. After separating the layers, the aqueous phase is treated with a strong base (e.g., NaOH), which deprotonates the ammonium salt, regenerating the water-insoluble free amine (R₂NH).[8] This neutral amine can then be extracted back into a fresh organic solvent.
// Nodes Start [label="Crude Mixture in\nOrganic Solvent (e.g., EtOAc)", fillcolor="#FFFFFF"]; AddAcid [label="Extract with\nAqueous Acid (e.g., 1M HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate1 [label="Separate Layers", shape="diamond", style="filled", fillcolor="#FFFFFF"]; Organic1 [label="Organic Layer:\nNeutral/Acidic Impurities", fillcolor="#FBBC05"]; Aqueous1 [label="Aqueous Layer:\nProtonated Diazepane Salt\n(R₂NH₂⁺Cl⁻)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AddBase [label="Basify with\nAqueous Base (e.g., 2M NaOH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AddSolvent [label="Extract with fresh\nOrganic Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate2 [label="Separate Layers", shape="diamond", style="filled", fillcolor="#FFFFFF"]; Aqueous2 [label="Aqueous Layer:\nInorganic Salts", fillcolor="#FBBC05"]; Organic2 [label="Organic Layer:\nPure Free-Base Diazepane", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Dry and Evaporate\nto yield Pure Product", fillcolor="#FFFFFF"];
// Edges Start -> AddAcid; AddAcid -> Separate1; Separate1 -> Organic1 [label="Discard"]; Separate1 -> Aqueous1; Aqueous1 -> AddBase; AddBase -> AddSolvent; AddSolvent -> Separate2; Separate2 -> Aqueous2 [label="Discard"]; Separate2 -> Organic2; Organic2 -> End; }
Figure 3. Mechanism of purification by acid-base extraction.
Step-by-Step Protocol:
-
Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and add an equal volume of dilute aqueous acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated diazepane salt) into a clean flask.
-
Wash the organic layer one more time with the aqueous acid and combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 2 M NaOH) with stirring until the solution is strongly basic (pH > 12, check with pH paper). The free amine may precipitate or form an oil.
-
Extract the aqueous layer two or three times with a fresh organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified 1,4-diazepane derivative.
Troubleshooting Common Purification Issues
| Problem | Possible Cause(s) | Solution(s) |
| Chromatography: Severe peak tailing. | Acid-base interaction between basic amine and acidic silica. | Add 1% triethylamine or ammonia to the eluent. Consider using neutral alumina as the stationary phase.[19] |
| Chromatography: Compound won't elute from the column. | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase (e.g., add more methanol to a DCM/MeOH mixture). |
| Recrystallization: No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again. Try adding an anti-solvent.[25] |
| Recrystallization: Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; impurities are preventing crystallization. | Use a lower-boiling point solvent. Try purifying by another method (e.g., chromatography) first. |
| Acid-Base Extraction: Poor recovery of the product. | Incomplete extraction or regeneration. The amine salt is partially soluble in the organic phase. | Perform multiple extractions (3x) at each step. Ensure the aqueous layer is made sufficiently acidic (pH < 2) and then sufficiently basic (pH > 12). |
References
-
Lévay, K. (2022). Trichloroacetic acid fueled practical amine purifications. PMC, NIH. Available from: [Link]
-
The Organic Chemistry Tutor. (2022). Amine and HCl - salt formation reaction. YouTube. Available from: [Link]
-
University of Alberta. Isolation (Recovery) of amines. Available from: [Link]
-
Manikandan, A., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PMC. Available from: [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available from: [Link]
-
Gasparetti, F., et al. (2021). Chromatographic separation of the interconverting enantiomers of imidazo- and triazole-fused benzodiazepines. IRIS - Sapienza Università di Roma. Available from: [Link]
-
Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Available from: [Link]
-
Pharmaceutical Technology. (2025). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available from: [Link]
-
Alcaide, B., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][4][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
-
Bertolasi, V., et al. (1991). Chiral 1,4-benzodiazepin-2-ones: relationship between stereochemistry and pharmacological activity. PubMed. Available from: [Link]
-
Teledyne Labs. The Power of Preparative HPLC Systems. Available from: [Link]
-
Sethuvasan, S., et al. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCr Journals. Available from: [Link]
-
University of Colorado Boulder. Recrystallization and Crystallization. Available from: [Link]
-
Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. Available from: [Link]
- Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
ResearchGate. 1,4‐Diazepane Ring‐Based Systems | Request PDF. Available from: [Link]
-
Springer. High-performance thin-layer chromatographic detection of 1,4-benzodiazepines. Available from: [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available from: [Link]
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available from: [Link]
-
Wikipedia. Recrystallization (chemistry). Available from: [Link]
-
PubMed. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Available from: [Link]
-
Royal Society Publishing. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available from: [Link]
-
University of California, Los Angeles. Recrystallization. Available from: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
PMC, NIH. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available from: [Link]
-
Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Available from: [Link]
-
NJ Labs. (2025). Essential Applications of HPLC in the Pharmaceutical Industry. Available from: [Link]
-
PubMed. (2017). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Available from: [Link]
-
Pharma Now. Why HPLC Is Essential in the Pharmaceutical Industry. Available from: [Link]
-
Journal of Indian Society of Toxicology. (2012). Thin Layer Chromatography of Benzodiazepines. Available from: [Link]
-
PubMed. (1978). Fluorescence--TLC densitometric determination of diazepam and other 1,4-benzodiazepines in serum. Available from: [Link]
- Google Patents. US3470251A - Separation and purification of secondary alkyl primary amines.
-
PubMed. (2007). Separation of 1,4-benzodiazepines by micellar elektrokinetic capillary chromatography. Available from: [Link]
-
Journal of the American Chemical Society. Atropisomers of 1,4-benzodiazepines. Synthesis and resolution of a diazepam-related 1,4-benzodiazepine. Available from: [Link]
-
ProQuest. High Performance Thin-Layer Chromatography (HPTLC) Separation of Designer Benzodiazepines. Available from: [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [Link]
- Google Patents. US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
-
Biotage. (2023). Is there an easy way to purify organic amines?. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. njlabs.com [njlabs.com]
- 6. pharmanow.live [pharmanow.live]
- 7. Isolation (Recovery) [chem.ualberta.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Recrystallization [sites.pitt.edu]
- 12. Chiral 1,4-benzodiazepin-2-ones: relationship between stereochemistry and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. columbia.edu [columbia.edu]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. scs.illinois.edu [scs.illinois.edu]
- 23. mt.com [mt.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Application Note: Step- and Atom-Economical Domino Synthesis of 1,4-Diazepanes via In Situ Aza-Nazarov Reagents
Introduction & Strategic Rationale
The monocyclic 1,4-diazepane framework is a privileged heterocyclic scaffold embedded in numerous bioactive natural products, including the antibiotics TAN-1057A-C, liposidomycins, and caprazamycins, which exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[1]. Furthermore, this seven-membered ring constitutes the core of pharmacologically critical families such as benzodiazepines and thienodiazepines[1].
Historically, synthesizing seven-membered heterocycles directly from ethylenediamines and α,β-unsaturated ketones has been highly problematic. These traditional approaches typically suffer from poor chemoselectivity, yielding complex mixtures of open-chain imines and tetra-azacyclotetradecadiene dimers rather than the desired diazepanes[1].
To circumvent these thermodynamic sinks, modern synthetic methodology has shifted toward multiple bond-forming transformations (MBFTs). This application note details a highly efficient domino process that generates functionalized 1,4-diazepane derivatives from commercially available 1,2-diamines and alkyl 3-oxohex-5-enoates[1]. By generating an highly reactive aza-Nazarov reagent in situ, this protocol avoids the handling of toxic, unstable isolated Nazarov reagents (which conventionally require hazardous precursors like acrolein) and drives the reaction cleanly through an intramolecular aza-Michael cyclization[2].
Mechanistic Workflow & Causality
The success of this domino process relies on the precise sequence of intermediate formation. The initial condensation between the primary amine of the 1,2-diamine and the ketone carbonyl of the alkyl 3-oxohex-5-enoate forms an enamine/imine intermediate[2]. This transient species acts as an aza-Nazarov reagent. Because the electrophilic α,β-unsaturated ester moiety is tethered in close proximity to the remaining nucleophilic secondary amine, an intramolecular aza-Michael addition occurs spontaneously[2]. This proximity effect provides the thermodynamic driving force necessary to close the seven-membered ring efficiently, preventing intermolecular dimerization.
Figure 1: Domino synthesis of 1,4-diazepanes via an in situ aza-Nazarov reagent.
Experimental Protocols
The following self-validating protocols are designed to ensure high atom economy. The choice of protocol depends strictly on the nucleophilicity of the starting diamine.
Protocol A: Solvent-Free Synthesis (For Highly Reactive Aliphatic/Activated Diamines)
This method leverages high reactant concentration to drive the initial condensation without the need for exogenous catalysts or solvents[1].
-
Reaction Setup : In a dry, suitably sized reaction vial equipped with a magnetic stir bar, add the 1,2-diamine (1.0 mmol) directly to the alkyl 3-oxohex-5-enoate (1.0 mmol) at room temperature[1].
-
Monitoring (Self-Validation) : Stir the neat mixture continuously. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., EtOAc/Hexane). The reaction is deemed complete when the UV-active or stainable spots corresponding to the starting materials are fully consumed[1].
-
Chromatographic Purification : Load the crude viscous mixture directly onto a column packed with neutral Al₂O₃ (activity grade IV). Elute using a 1:10 mixture of Ethyl Acetate/Petroleum Ether[1]. Note: Silica gel is avoided to prevent unwanted hydrolysis or irreversible binding of the basic diazepane product.
-
Isolation : Concentrate the product-containing fractions under reduced pressure. If the resulting 1,4-diazepane is a solid, triturate and wash with a minimal volume of cold ethyl acetate to remove trace lipophilic impurities[1].
Protocol B: CAN-Catalyzed Synthesis (For Less Reactive/Aromatic Diamines)
For cyclic diamines (e.g., cyclohexane-1,2-diamine) or electron-deficient aromatic diamines (e.g., 4-chloro-1,2-benzenediamine), the intrinsic nucleophilicity is insufficient for a spontaneous solvent-free reaction. Ceric Ammonium Nitrate (CAN) is employed as a mild Lewis acid to activate the ketone carbonyl[3].
-
Reaction Setup : Dissolve the diamine (1.0 mmol) and alkyl 3-oxohex-5-enoate (1.0 mmol) in dry dichloromethane (DCM) at room temperature[3].
-
Catalyst Addition : Add a catalytic amount of CAN (typically 5-10 mol%) to the stirring solution[3].
-
Monitoring : Stir at room temperature until TLC indicates complete conversion of the starting materials[3].
-
Workup & Purification : Remove the DCM under reduced pressure. Purify the crude residue via neutral Al₂O₃ (activity grade IV) column chromatography, eluting with 1:10 Ethyl Acetate/Petroleum Ether, mirroring the isolation steps in Protocol A[1].
Substrate Scope & Optimization Data
The modularity of this domino process allows for the synthesis of various fused and substituted diazepane systems. Table 1 summarizes the causal relationship between substrate electronics, chosen reaction conditions, and the resulting product class.
Table 1: Substrate Scope and Optimal Reaction Conditions for 1,4-Diazepane Synthesis
| Diamine Substrate | Ketoester Precursor | Condition | Catalyst | Expected Product Class |
| Ethylenediamine | Methyl 3-oxohex-5-enoate | Solvent-free, RT | None | Monocyclic 1,4-Diazepane |
| 4,5-Dimethyl-1,2-phenylenediamine | Methyl 3-oxohex-5-enoate | Solvent-free, RT | None | Tetrahydrobenzo[b][1,4]diazepine |
| Cyclohexane-1,2-diamine | Methyl 3-oxohex-5-enoate | DCM, RT | CAN | Decahydrobenzo[b][1,4]diazepine |
| 1,2-Phenylenediamine | Methyl 3-oxohex-5-enoate | DCM, RT | CAN | Tetrahydrobenzo[b][1,4]diazepine |
| 4-Chloro-1,2-phenylenediamine | Methyl 3-oxohex-5-enoate | DCM, RT | CAN | Tetrahydrobenzo[b][1,4]diazepine (Regioisomers) |
Mechanistic Insights on Regioselectivity: When utilizing non-symmetrical diamines, such as N-methyl-1,2-ethylenediamine or 4-chloro-1,2-benzenediamine, the reaction yields a mixture of regioisomers. The major product is causally determined by the initial nucleophilic attack on the ketone carbonyl. For example, the electron-withdrawing nature of the chlorine atom in 4-chloro-1,2-benzenediamine renders the para-amino group less nucleophilic. Consequently, the initial condensation preferentially occurs at the meta-amino group, which dictates the structural orientation of the subsequent aza-Michael cyclization[3].
References
-
Maiti, S., Leonardi, M., Cores, Á., Tenti, G., Ramos, M. T., Villacampa, M., & Menéndez, J. C. "Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent." The Journal of Organic Chemistry, American Chemical Society, 21 Aug. 2020.[Link]
Sources
Application Note: Solvent-Free Synthesis of N-Boc Protected Amines
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Scientific Rationale
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and active pharmaceutical ingredient (API) development due to its stability toward catalytic hydrogenation and resistance to basic conditions. Traditionally, N-Boc protection requires organic solvents (e.g., DCM, THF) and basic catalysts (e.g., TEA, DMAP). However, transitioning to solvent-free conditions offers profound kinetic and thermodynamic advantages:
-
Kinetic Acceleration: Eliminating the solvent drastically increases the effective molarity of the reactants. This high localized concentration accelerates the nucleophilic attack of the amine on the anhydride.
-
Thermodynamic Driving Force: The reaction generates carbon dioxide (CO₂) and tert-butanol as byproducts. In a solvent-free environment, CO₂ escapes the liquid/solid matrix immediately. According to Le Chatelier’s principle, this irreversible gas evolution pushes the reaction equilibrium entirely toward the product.
-
Green Chemistry: Solvent-free protocols reduce the Environmental Factor (E-factor), minimize waste, and simplify downstream purification, making them highly scalable for industrial drug development.
Mechanistic Pathway
The fundamental mechanism relies on the electrophilic activation of di-tert-butyl dicarbonate ((Boc)₂O). Under neat conditions or via mild catalysis, the amine performs a nucleophilic attack on the carbonyl carbon. The resulting tetrahedral intermediate is highly unstable and rapidly collapses, triggering a decarboxylation event that yields the N-Boc protected amine.
Figure 1: Mechanistic pathway of solvent-free N-Boc protection highlighting intermediate decomposition.
Comparative Efficacy of Solvent-Free Protocols
Selection of the appropriate protocol depends on the steric hindrance and nucleophilicity of the target amine. The table below summarizes validated solvent-free methodologies.
| Method | Reagents / Catalyst | Substrate Scope | Reaction Time | Yield (%) | Reference |
| Catalyst-Free | (Boc)₂O (neat) | Unhindered aliphatic, aromatic, and heteroaromatic amines | 10–60 min | 85–98% | |
| Iodine-Catalyzed | (Boc)₂O, I₂ (10 mol%) | Sterically hindered or deactivated aromatic amines | 10–30 min | 85–95% | |
| Picric Acid-Catalyzed | (Boc)₂O, Picric Acid (2 mol%) | Broad scope, complex drug discovery intermediates | 5–20 min | Up to 98% | |
| Mechanochemical | (Boc)₂O, DMAP, Ball-milling | Nucleosides (Adenosine, Cytidine, Guanosine) | 30–60 min | 80–95% |
Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system, incorporating physical and analytical checkpoints to ensure reaction success prior to downstream processing.
Protocol A: Catalyst-Free N-Boc Protection
Application: Ideal for standard primary and secondary amines .
-
Preparation: Weigh 1.0 equivalent of the amine. If solid, grind to a fine powder using a mortar and pestle.
-
Causality: In solvent-free reactions, kinetics are governed by interfacial surface area. Pulverizing the substrate ensures maximum contact with the liquid anhydride.
-
-
Reaction: Add 1.05 equivalents of (Boc)₂O dropwise to the amine at room temperature while stirring vigorously with a glass rod or magnetic stirrer.
-
Validation Checkpoint 1 (Physical): Observe the mixture. The reaction is highly exothermic and accompanied by visible effervescence (CO₂ gas evolution). The cessation of bubbling is a primary indicator that the reaction has reached completion.
-
Validation Checkpoint 2 (Analytical): Quench a 1 mg micro-aliquot in 1 mL ethyl acetate and spot on a TLC plate. The disappearance of the ninhydrin-active amine spot confirms >95% conversion.
-
Workup: Apply high vacuum (1–5 mbar) at 40°C for 30 minutes to remove the volatile tert-butanol byproduct and any unreacted (Boc)₂O. The resulting residue is typically the pure N-Boc amine, requiring no column chromatography.
Protocol B: Molecular Iodine-Catalyzed Protection
Application: Necessary for deactivated anilines or sterically hindered amines .
-
Activation: Mix 1.0 equivalent of the amine with 1.0 equivalent of (Boc)₂O. Add 10 mol% of molecular iodine (I₂).
-
Causality: Iodine acts as a mild, moisture-tolerant Lewis acid. It coordinates to the carbonyl oxygen of (Boc)₂O, significantly increasing its electrophilicity without the harshness of transition-metal catalysts that might degrade sensitive functional groups.
-
-
Reaction: Stir the mixture at ambient temperature for 10–30 minutes.
-
Validation Checkpoint (Physical): The mixture will maintain a dark brown/purple hue due to the iodine. Monitor via TLC until the starting material is consumed.
-
Workup: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Wash with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to reduce and remove the iodine catalyst.
-
Self-Validation: The organic layer will immediately transition from dark brown to colorless/pale yellow, confirming the complete removal of the catalyst. Dry over anhydrous Na₂SO₄ and concentrate.
-
Protocol C: Mechanochemical Bis-Boc Protection of Nucleosides
Application: Complex, highly insoluble APIs like adenosine or cytidine derivatives .
-
Setup: Load 1.0 equivalent of the nucleoside, 2.5 equivalents of (Boc)₂O, and 0.1 equivalents of DMAP into a low-energy ball mill jar with stainless steel grinding balls.
-
Causality: Nucleosides have notoriously poor solubility in organic solvents due to strong intermolecular hydrogen bonding. Mechanochemistry (ball-milling) inputs kinetic energy directly into the crystal lattice, breaking hydrogen bonds and forcing the reactants into a reactive amorphous state.
-
-
Execution: Mill the mixture at 15–20 Hz for 30–60 minutes.
-
Validation Checkpoint (Physical): Open the milling jar. The highly polar, crystalline starting material will have transformed into a less-polar, sticky paste or resin, indicating the formation of the bis-N-Boc derivative.
-
Workup: Extract the paste with ethyl acetate, wash with mild aqueous acid (e.g., 5% citric acid) to remove DMAP, dry, and concentrate.
Analytical Validation & Troubleshooting
To ensure absolute scientific integrity, validate the final products using Nuclear Magnetic Resonance (NMR) spectroscopy:
-
¹H NMR Signature: A massive, sharp singlet integrating to 9 protons at δ 1.35 – 1.45 ppm is the definitive hallmark of a successfully installed tert-butyl group.
-
Troubleshooting - Incomplete Conversion: If TLC shows unreacted amine, the system may have lost (Boc)₂O due to evaporation (if the reaction was highly exothermic). Add an additional 0.2 equivalents of (Boc)₂O and resume stirring.
-
Troubleshooting - Bis-Boc Formation: Primary amines can occasionally undergo double protection (bis-Boc). If a less-polar byproduct is observed, reduce the (Boc)₂O stoichiometry to exactly 1.0 equivalent and lower the reaction temperature using a water bath.
References
-
Thongolla, R., et al. "Solvent-free and eco-friendly green protocol for N-Boc Protection of amines using picric acid as a catalyst." Tetrahedron Green Chem, 5, 100061 (2025). URL:[Link]
-
Mojtahedi, M. M., Niknejad, N., & Veisi, H. "A Mild and Green Method for the N-BOC Protection of Amines without Assistant of Catalyst Under Solvent-free Conditions." Letters in Organic Chemistry, 10(2), 121-125 (2013). URL:[Link]
-
Varala, R., Nuvula, S., & Adapa, S. R. "Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines." The Journal of Organic Chemistry, 71(21), 8283-8286 (2006). URL:[Link]
-
Sikchi, S. A., & Hultin, P. G. "Solventless Protocol for Efficient Bis-N-Boc Protection of Adenosine, Cytidine, and Guanosine Derivatives." The Journal of Organic Chemistry, 71(16), 5888-5891 (2006). URL:[Link]
Technical Support Center: Optimizing the Synthesis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
Welcome to the technical support center for the synthesis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This document provides in-depth technical advice, drawing from established chemical principles and field-proven insights to ensure robust and reproducible outcomes.
Overview of Synthetic Strategies
The synthesis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate, a differentially protected diazepane, presents unique challenges. The two primary strategies for forming the seven-membered ring are intramolecular cyclization via a Mitsunobu reaction and a more robust approach involving a nosyl-protected intermediate followed by deprotection.
-
Route A: Intramolecular Mitsunobu Cyclization. This pathway involves activating a precursor amino alcohol to facilitate ring closure. However, this method is often plagued by poor reproducibility and complex purification steps.
-
Route B: Nosyl-Protected Cyclization and Deprotection. This preferred route utilizes a 2-nitrobenzenesulfonyl (nosyl) protecting group to facilitate the key cyclization. The nosyl group is then selectively removed under mild conditions, leaving the Boc protecting group intact. This method generally provides higher and more consistent yields.[1]
This guide will focus on troubleshooting the less reliable Mitsunobu route and provide a detailed, optimized protocol for the more robust nosyl-based synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, focusing on causality and providing actionable solutions.
FAQ 1: My intramolecular Mitsunobu cyclization is giving a very low yield. What are the primary causes?
Low yields in intramolecular Mitsunobu reactions for forming 1,4-diazepane rings are a known issue.[1] The problems can often be traced back to several key factors:
-
Reagent Quality and Stoichiometry: The reagents used, specifically the azodicarboxylate (DEAD or DIAD) and triphenylphosphine (PPh₃), are critical. PPh₃ readily oxidizes to triphenylphosphine oxide (TPPO) upon exposure to air, and azodicarboxylates can degrade over time. Using old or improperly stored reagents is a common cause of failure. Furthermore, insufficient equivalents of these reagents can lead to incomplete reaction.
-
Competing Intermolecular Reactions: The linear precursor can react with another molecule of itself (dimerization) or polymerize instead of cyclizing. This is more likely at higher concentrations. The reaction should be run under high-dilution conditions to favor the intramolecular pathway.
-
Side Reactions of the Azodicarboxylate: The azodicarboxylate can sometimes react with the nucleophile (the amine) instead of the intended alcohol, leading to unwanted byproducts. This is more prevalent if the amine nucleophile is not sufficiently acidic.[2]
-
Moisture Contamination: Water in the reaction solvent (typically THF) will react with the activated PPh₃-DEAD complex, consuming the reagents and halting the desired reaction. Always use freshly distilled or anhydrous solvents.
-
Difficult Purification: The desired product is often difficult to separate from byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine derivative of the azodicarboxylate. This can lead to significant loss of product during chromatography, resulting in a low isolated yield.
Troubleshooting Workflow for Low Yield in Mitsunobu Cyclization
Sources
Technical Support Center: Troubleshooting the Purification of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
Welcome to the Technical Support Center for the isolation and purification of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0). As a highly functionalized 1,4-diazepane derivative, this molecule presents a unique "triad" of purification challenges: an acid-sensitive N1-Boc group, a highly polar and basic N4 free secondary amine, and a base-sensitive C6 methyl ester.
This guide is designed for researchers and drug development professionals. It synthesizes field-proven chromatographic strategies with the fundamental chemical causality required to achieve high-purity isolation without compound degradation.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does my compound streak severely on standard silica gel, resulting in poor recovery? A: The severe streaking is caused by the basic N4 secondary amine (pKa ~10). Standard silica gel is Brønsted acidic due to surface silanol groups (Si-OH, pKa ~4.5). The secondary amine forms strong hydrogen bonds and ionic interactions with these silanols, leading to irreversible adsorption and band broadening [1]. Solution: You must neutralize the silica surface by adding a basic modifier (e.g., 1–5% Triethylamine) to your mobile phase, or switch to an amine-functionalized silica stationary phase (KP-NH).
Q2: I used Reverse Phase HPLC (Water/MeCN with 0.1% TFA) and lost my Boc group. What happened? A: Trifluoroacetic acid (TFA) is a strong acid that readily protonates the tert-butyl carbamate (Boc) group. This initiates a degradation pathway where the Boc group is cleaved via the formation of a tert-butyl cation and subsequent decarboxylation, yielding the free diamine [2, 3]. Solution: Replace TFA with a volatile, neutral, or mildly basic buffer, such as 10 mM Ammonium Bicarbonate (NH₄HCO₃, pH ~8).
Q3: During aqueous workup, my product remains in the aqueous layer. How can I efficiently extract it? A: The 1,4-diazepane core is highly hydrophilic. At neutral or acidic pH, the N4 amine is protonated, making the molecule highly water-soluble. Solution: Adjust the aqueous phase to pH 9–10 to ensure the amine is in its free-base form. Furthermore, use a highly polar organic extraction solvent, such as 10% Isopropanol in Dichloromethane (DCM), which disrupts the aqueous hydration shell around the diazepane ring.
Q4: I noticed degradation of my compound when trying to free-base it with NaOH. What is the alternative? A: While strong bases like NaOH effectively deprotonate the N4 amine, they simultaneously cause saponification (hydrolysis) of the C6 methyl ester, converting it into a carboxylic acid[4]. Solution: Use milder bases like saturated aqueous Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃), which are basic enough to deprotonate the amine but mild enough to preserve the ester.
Part 2: Workflows & Logical Relationships
Workflow for selecting the optimal chromatography method for basic diazepanes.
Chemical stability pathways highlighting acid and base sensitivities of the target molecule.
Part 3: Optimized Experimental Protocols
Protocol A: Amine-Modified Normal Phase Chromatography
Causality: Triethylamine (Et₃N) acts as a sacrificial base, occupying the acidic silanol sites on the silica gel so the target diazepane can elute freely without tailing [1].
-
Column Preparation: Pre-equilibrate a standard silica gel column with 2 column volumes (CV) of Hexanes containing 5% Et₃N.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If the sample is insoluble in DCM, dry-load it onto Celite (do not dry-load onto silica, as it exacerbates amine trapping).
-
Elution: Run a gradient from 100% DCM to 10% Methanol (MeOH) in DCM. Critical: Ensure the entire mobile phase contains 1% Et₃N.
-
Self-Validation Step: Spot the collected fractions on a TLC plate. Stain with Ninhydrin and heat. The presence of the free N4 amine will yield a distinct purple/blue spot. If the spot exhibits a "comet" tail, the Et₃N concentration in the mobile phase is insufficient.
Protocol B: pH-Controlled Aqueous Workup & Extraction
Causality: The amphiphilic nature of the molecule requires precise pH control to suppress ionization while avoiding ester hydrolysis [4].
-
Quenching: Dilute the reaction mixture with water and slowly add saturated aqueous NaHCO₃ until the pH reaches 8.5–9.0.
-
Extraction: Extract the aqueous layer three times with a solvent system of 10% Isopropanol (iPrOH) in DCM. The iPrOH is essential for disrupting the hydrogen-bonding network between the water and the diazepane ring.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermal degradation.
-
Self-Validation Step: Measure the pH of the aqueous layer post-extraction with indicator paper to ensure it remained >8. Perform a rapid LC-MS analysis on the depleted aqueous layer; the absence of the target mass (m/z[M+H]⁺ = 259.1) confirms quantitative extraction.
Protocol C: Reverse-Phase HPLC (Neutral/Basic Buffer)
Causality: Eliminating TFA prevents the acid-catalyzed cleavage of the N1-Boc group during the concentration of HPLC fractions [2, 3].
-
Buffer Preparation: Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate (NH₄HCO₃) in MS-grade water (pH ~8.0). Prepare Mobile Phase B as 100% Acetonitrile.
-
Stationary Phase: Utilize a base-stable C18 column (e.g., Waters XBridge or equivalent) designed to withstand pH 8–10 without dissolution of the silica bed.
-
Elution: Apply a shallow gradient of 5% to 60% Mobile Phase B over 20 minutes.
-
Self-Validation Step: Monitor the eluent using an inline Evaporative Light Scattering Detector (ELSD) or MS, as the molecule lacks strong UV chromophores. Confirm the presence of the [M+H]⁺ 259.1 peak. The absence of an [M-Boc+H]⁺ 159.1 peak validates that the Boc group remained intact during the run.
Part 4: Quantitative Data & Comparison
Table 1: Mobile Phase Selection & Modifier Compatibility
| Chromatography Type | Recommended Mobile Phase | Modifier | Rationale | Risk Factor |
| Normal Phase (Silica) | DCM / MeOH | 1-5% Et₃N | Neutralizes acidic silanols; prevents streaking. | Et₃N must be thoroughly removed under high vacuum post-purification. |
| Normal Phase (KP-NH) | Hexanes / EtOAc | None | Amine-bonded silica inherently prevents basic compound adsorption. | Higher consumable cost; sensitive to highly acidic crude mixtures. |
| Reverse Phase HPLC | Water / Acetonitrile | 10 mM NH₄HCO₃ | Maintains pH ~8; preserves N1-Boc and C6-Ester. | Volatile buffer, but requires lyophilization for complete removal. |
| Reverse Phase HPLC | Water / Acetonitrile | 0.1% TFA | NOT RECOMMENDED. | High risk of N1-Boc cleavage during fraction concentration. |
Table 2: Extraction Efficiency vs. pH and Solvent
| Aqueous pH | Extraction Solvent | Estimated Recovery (%) | Chemical Stability | Observation |
| pH < 4 | DCM | < 5% | Stable | Amine is fully protonated; remains in the aqueous layer. |
| pH 8-9 | DCM | 60-70% | Stable | Partial extraction; diazepane ring retains strong water hydration. |
| pH 8-9 | 10% iPrOH in DCM | > 95% | Stable | Optimal extraction; iPrOH breaks the hydration shell. |
| pH > 12 | 10% iPrOH in DCM | > 95% | Degraded | High recovery of the hydrolyzed C6-carboxylic acid byproduct. |
Part 5: References
-
Smolecule. Buy 2-(3-Chloro-phenyl)-ethylamine hydrochloride | 89042-13-7. Describes the acid-base interactions between basic amines and silica gel, and the necessity of triethylamine modifiers. Available at:
-
BenchChem. Technical Support Center: Monitoring Boc-D-valine Reactions by HPLC. Details the degradation of Boc-protected amines under acidic HPLC conditions (TFA). Available at:
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Explains the mechanistic formation of tert-butyl carbonium ions during Boc-deprotection. Available at:
-
Taylor & Francis. Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil. Discusses the synthesis of 1,4-diazepane derivatives and the necessity of mild basic conditions to prevent unwanted side reactions. Available at:
Technical Support Center: Stability & Handling of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
Welcome to the Technical Support Center for 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0). This bifunctional building block is highly valued in the stereoselective synthesis of diazaheterocycles, particularly in transition-metal catalyzed decarboxylative asymmetric allylic alkylation to form gem-disubstituted diazepanes[1].
Because this molecule contains an acid-sensitive Boc protecting group at N1, a base-sensitive methyl ester at C6, and a reactive secondary amine at N4, it is prone to degradation if mishandled. This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to ensure the integrity of your material.
I. Core Troubleshooting & FAQs
Q1: Why does my stored free-base compound show unexplained mass loss and the appearance of a higher-molecular-weight impurity over time? Causality: The molecule features a free secondary amine (N4) and a methyl ester (C6). Under ambient conditions—especially when stored neat or in highly concentrated solutions—the nucleophilic N4 amine can undergo intermolecular aminolysis with the C6 methyl ester of an adjacent molecule. This leads to dimerization or oligomerization (polyamide formation), which manifests as mass loss of the monomer and the appearance of insoluble polymeric impurities. Solution: Store the compound as a protonated salt (e.g., HCl). Protonating the N4 amine eliminates its nucleophilicity, effectively shutting down this degradation pathway and extending the shelf life indefinitely.
Q2: I am using this compound in a decarboxylative allylic alkylation, but my enolate formation with LDA/LiHMDS is failing or requiring excess equivalents. Why? Causality: The free secondary amine is highly hygroscopic. It readily absorbs atmospheric moisture and CO₂, forming carbonate salts. When subjected to strong bases like LDA, the absorbed water and the acidic N-H proton quench the base before it can effectively deprotonate the C6 alpha-position[2]. Solution: Prior to enolate chemistry, ensure the compound is rigorously dried via azeotropic distillation. Furthermore, if the N4 position is not meant to be free during your reaction, it must be protected (e.g., via benzoylation or allylation) prior to enolate formation, as demonstrated in established gem-disubstituted diazepane syntheses[1].
Q3: What are the pH limitations for this compound during aqueous workup? Causality: The Boc (tert-butyloxycarbonyl) group at N1 is labile under acidic conditions (cleaving rapidly at pH < 4), while the C6 methyl ester is susceptible to saponification (hydrolysis) under strongly basic conditions (pH > 10)[3]. Solution: Maintain aqueous workups strictly between pH 6 and 8. Use saturated aqueous NaHCO₃ for neutralization and avoid prolonged exposure to 1M NaOH or 1M HCl.
II. Stability Matrix & Quantitative Data
To optimize your inventory management, refer to the stability matrix below. This data summarizes the expected shelf life of the compound under various storage conditions.
| Storage Form | Temperature | Atmosphere | Primary Degradation Pathway | Expected Shelf Life |
| Free Base (Neat) | Room Temp (20 °C) | Air | Hygroscopy / Intermolecular Aminolysis | < 1 week |
| Free Base (Neat) | -20 °C | Argon | Intermolecular Aminolysis | 1 - 2 months |
| HCl Salt (Solid) | Room Temp (20 °C) | Air | None (Stable) | > 6 months |
| HCl Salt (Solid) | -20 °C | Argon | None (Stable) | > 2 years |
III. Mechanistic Pathways & Workflows
Chemical stability profile and degradation pathways of the free base vs. HCl salt.
Step-by-step workflow for the safe storage and recovery of the diazepane building block.
IV. Experimental Protocols
Protocol A: Preparation of the HCl Salt for Long-Term Storage
This self-validating protocol ensures the protection of the N4 amine without introducing water that could hydrolyze the C6 ester.
-
Dissolution: Dissolve the free-base 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (1.0 eq) in anhydrous diethyl ether (0.1 M) under an inert atmosphere (N₂ or Argon).
-
Cooling: Cool the reaction flask to 0 °C using an ice bath to control the exothermic salt formation.
-
Acidification: Dropwise, add 4.0 M HCl in dioxane (1.05 eq) while stirring vigorously. (Critical: Do not use aqueous HCl, as the combination of acid and water will rapidly cleave the Boc group and hydrolyze the ester).
-
Precipitation: Stir for 15 minutes. A white precipitate (the HCl salt) will crash out of the ether solution.
-
Isolation: Filter the precipitate rapidly under a blanket of nitrogen, wash with cold anhydrous ether, and dry under high vacuum for 4 hours. Store the resulting white powder at -20 °C.
Protocol B: Free-Basing and Drying Prior to Organometallic Reactions
Use this protocol immediately before subjecting the compound to moisture-sensitive enolate chemistry (e.g., N-benzoylation or alpha-alkylation).
-
Neutralization: Suspend the stored HCl salt in dichloromethane (DCM) and cool to 0 °C. Add an equal volume of saturated aqueous NaHCO₃.
-
Extraction: Stir vigorously for 10 minutes until two clear layers form. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Azeotropic Water Removal: To remove trace residual moisture that could quench organometallic bases, dissolve the resulting oil in anhydrous toluene and concentrate in vacuo. Repeat this toluene azeotrope step twice.
-
Usage: Flush the flask with Argon and use the anhydrous free base immediately in your subsequent reaction.
V. References
-
Chemical Substance Information: 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate NextSDS Chemical Database[Link][3]
-
Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation Alexander W. Sun, California Institute of Technology (Ph.D. Thesis, 2019)[Link][1]
-
Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same (EP3699173A1) Google Patents (Stoltz et al.)[2]
Sources
- 1. Stereoselective Synthesis of Diazaheterocycles by Decarboxylative Asymmetric Allylic Alkylation - ProQuest [proquest.com]
- 2. EP3699173A1 - Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same - Google Patents [patents.google.com]
- 3. nextsds.com [nextsds.com]
Technical Support Center: Troubleshooting Incomplete N-Boc Protection of Amines
Welcome to the Application Support Center. The introduction of the N-tert-butoxycarbonyl (N-Boc) protecting group is a foundational transformation in peptide synthesis and medicinal chemistry. While typically robust, researchers frequently encounter stalled reactions, poor yields, or unexpected side products when dealing with complex or sterically hindered substrates.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we will dissect the mechanistic causality behind reaction failures, provide interactive troubleshooting workflows, and outline self-validating protocols to ensure your syntheses run to completion.
Mechanistic Causality: Understanding the Root of Failure
To troubleshoot effectively, one must understand the reaction's driving forces. The standard N-Boc protection relies on the nucleophilic attack of an amine onto the highly electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc2O)[1]. The leaving group, tert-butyl carbonate, spontaneously decarboxylates to yield CO2 gas and tert-butanol, providing an irreversible thermodynamic driving force[2].
Why do reactions fail?
-
Steric Hindrance: Bulky primary or secondary amines cannot physically access the carbonyl carbon of Boc2O. The transition state energy is too high for the reaction to proceed at ambient temperature[3].
-
Electronic Deactivation: Anilines or amides possess lone pairs that are delocalized into an aromatic ring or adjacent carbonyl. This drastically reduces their nucleophilicity, rendering them inert to standard Boc2O conditions.
-
Phase & Solubility Mismatch: Zwitterionic amino acids (NH3⁺ / COO⁻) are insoluble in standard organic solvents (DCM, THF). If the substrate cannot dissolve, it cannot physically interact with the Boc2O reagent[4].
-
Reagent Degradation: Boc2O is highly moisture-sensitive. Exposure to atmospheric water hydrolyzes the anhydride into tert-butyl carbonic acid, which rapidly decarboxylates into CO2 and tert-butanol[1]. If your Boc2O bottle has pressurized or degraded into a liquid slush, it has likely lost its active titer.
Fig 1. Mechanism of DMAP-catalyzed N-Boc protection overcoming steric hindrance.
Interactive Troubleshooting FAQs
Q1: My reaction with a sterically hindered secondary amine is stalling at 30% conversion. How can I drive it to completion? A1: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst (0.1 equivalents). Causality: DMAP is significantly more nucleophilic than a hindered amine. It rapidly attacks Boc2O to form a highly electrophilic Boc-pyridinium intermediate. Your hindered amine can then attack this activated intermediate much faster than it could attack Boc2O directly[5]. Caution: The reaction of DMAP with Boc2O is nearly instantaneous and generates rapid CO2 evolution. Never run this in a closed system[2].
Q2: I am trying to protect a highly polar amino acid, but it won't dissolve in DCM or THF. What is the alternative? A2: Switch to a biphasic aqueous system (e.g., Water/Dioxane) and use aqueous sodium hydroxide (NaOH) as the base. Causality: Amino acids exist as zwitterions at neutral pH, rendering them insoluble in organic solvents. Aqueous NaOH deprotonates both the carboxylic acid and the ammonium ion. This solubilizes the substrate in the aqueous layer and exposes the free, nucleophilic amine to react with Boc2O dissolved in the organic layer[4],[6].
Q3: I added DMAP to speed up the reaction, but now I have multiple spots on my TLC. What happened? A3: You are observing over-reaction side products. While DMAP accelerates the desired reaction, it drastically reduces selectivity. Causality: In the presence of DMAP, primary amines can undergo double protection to form N,N-di-Boc derivatives. Furthermore, at low temperatures, the activated amine can eliminate tert-butanol to form an isocyanate intermediate. This highly electrophilic isocyanate can then react with another equivalent of the starting amine to form a urea byproduct[7],[8]. Solution: Reduce DMAP to strictly catalytic amounts (0.05 - 0.1 eq) and ensure Boc2O is not used in large excess.
Q4: My aniline (electron-poor amine) is completely unreactive even with DMAP and heating. What is the next step? A4: You need to pre-form the amide anion using a strong base. Causality: The lone pair on the aniline nitrogen is delocalized into the aromatic ring, making it a very weak nucleophile. By using a strong base like Sodium Hydride (NaH) or Sodium bis(trimethylsilyl)amide (NaHMDS) in THF at 0 °C, you quantitatively deprotonate the aniline to form a highly nucleophilic nitrogen anion, which will readily attack Boc2O[9].
Fig 2. Decision matrix for optimizing incomplete N-Boc protection workflows.
Condition Optimization Matrix
Use the following quantitative data table to select the optimal stoichiometric and environmental conditions based on your specific substrate profile.
| Substrate Profile | Reagent Stoichiometry (Boc2O) | Base / Catalyst (Eq) | Solvent System | Temp | Expected Yield Range & Notes |
| Standard Primary Amines | 1.05 eq | TEA or DIPEA (1.2 eq) | DCM or THF | 0 °C to RT | >90%. Base is not strictly required but neutralizes trace acids[3]. |
| Zwitterionic Amino Acids | 1.10 eq | NaOH (aq) (2.0 eq) | Water / Dioxane (1:1) | 0 °C to RT | 85-95%. Biphasic system is strictly required for solubility[4]. |
| Sterically Hindered Amines | 1.20 eq | TEA (1.5 eq) + DMAP (0.1 eq) | DCM or MeCN | RT | 70-90%. Watch for rapid CO2 gas evolution upon DMAP addition[2]. |
| Electron-Deficient Anilines | 1.20 eq | NaH or NaHMDS (1.1 eq) | Anhydrous THF | 0 °C to RT | 60-85%. Must pre-form the amide anion prior to Boc2O addition[9]. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.
Protocol A: Biphasic N-Boc Protection (For Zwitterionic Amino Acids)
Objective: Solubilize and protect highly polar, water-soluble amino acids.
-
Dissolution: Suspend the amino acid (1.0 eq) in a 1:1 mixture of 1M aqueous NaOH and 1,4-Dioxane (approx. 5 mL per mmol of substrate).
-
Causality: NaOH deprotonates the ammonium salt to the free nucleophilic amine and the carboxylic acid to a highly soluble carboxylate[6].
-
Validation Checkpoint: The suspension must become a clear, homogeneous solution. If it remains cloudy, add additional 1M NaOH dropwise until clear.
-
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dissolve Boc2O (1.1 eq) in a minimal amount of Dioxane and add it dropwise to the stirring solution.
-
Reaction: Remove the ice bath and stir at room temperature for 4-12 hours.
-
Validation Checkpoint: Monitor by TLC (Ninhydrin stain). The starting material spot (which stains purple/red) should disappear. Boc-protected amines do not stain readily with Ninhydrin without harsh heating.
-
-
Workup: Wash the aqueous layer once with Ethyl Acetate to remove unreacted Boc2O. Acidify the aqueous layer to pH 2-3 using 1M KHSO4 or 1M HCl.
-
Causality: Acidification protonates the carboxylate, driving the N-Boc amino acid into the organic phase during the subsequent extraction.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
Protocol B: DMAP-Catalyzed N-Boc Protection (For Sterically Hindered Amines)
Objective: Overcome steric barriers using nucleophilic catalysis.
-
Preparation: Dissolve the hindered amine (1.0 eq) and Triethylamine (TEA, 1.5 eq) in anhydrous Dichloromethane (DCM) (5 mL/mmol) under an inert atmosphere (N2 or Ar).
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Causality: DMAP acts as a nucleophilic shuttle, forming the highly reactive Boc-pyridinium species that forces the reaction forward[5].
-
-
Reagent Addition: Slowly add Boc2O (1.2 eq) as a solution in DCM dropwise over 15 minutes.
-
Validation Checkpoint (Critical): You must observe steady effervescence (CO2 gas evolution) upon addition. Ensure the reaction vessel is vented (e.g., via an oil bubbler). If no gas is observed, the Boc2O has likely hydrolyzed to tert-butanol and must be replaced[2].
-
-
Reaction: Stir at room temperature for 2-6 hours. Monitor via LC-MS or TLC.
-
Validation Checkpoint: If a new, lower Rf spot appears alongside the product, you may be forming a urea or N,N-di-Boc byproduct[8]. Stop the reaction immediately to preserve yield.
-
-
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with DCM. Wash the organic layer with 0.1M HCl to remove DMAP and TEA, then wash with brine. Dry over MgSO4, filter, and concentrate.
References
-
[1] Title: Boc Protection Mechanism (Boc2O) | Source: bzchemicals.com | URL: 1
-
[2] Title: Boc Protection Mechanism (Boc2O + DMAP) | Source: commonorganicchemistry.com | URL: 2
-
[5] Title: Boc Protection Mechanism (Boc2O + Base + DMAP) | Source: commonorganicchemistry.com | URL: 5
-
[4] Title: Technical Support Center: Boc Protection and Deprotection | Source: benchchem.com | URL: 4
-
[6] Title: Technical Support Center: Pyrrolidine-3-Carboxylic Acid Protecting Group Strategies | Source: benchchem.com | URL: 6
-
[7] Title: Dual protection of amino functions involving Boc | Source: rsc.org | URL: 7
-
[3] Title: Boc Protecting Group: N-Boc Protection & Deprotection Mechanism | Source: total-synthesis.com | URL: 3
-
[8] Title: Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited | Source: acs.org | URL: 8
-
[9] Title: From Milligrams to Tons: The Importance of Synthesis and Process Research | Source: wiley-vch.de | URL: 9
Sources
- 1. Boc Protection Mechanism (Boc2O) [vi.bzchemicals.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Scalable synthesis of "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate"
Welcome to the Technical Support Center for the scalable synthesis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0) [1]. As a Senior Application Scientist, I have designed this portal to guide researchers, medicinal chemists, and drug development professionals through the nuances of synthesizing this privileged peptidomimetic scaffold.
This guide bypasses generic protocols to address the exact mechanistic bottlenecks—such as competitive elimination during cyclization and statistical challenges in mono-protection—that dictate yield and purity at scale [2].
I. Process Overview & Pathway Visualization
The synthesis relies on a convergent three-step sequence: an initial base-mediated cyclization, followed by catalytic hydrogenolysis, and concluding with a statistically controlled mono-Boc protection.
Three-step scalable synthesis workflow for 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
II. Standard Operating Procedures (SOPs)
Every protocol below is designed as a self-validating system; analytical checkpoints are embedded directly into the workflow to ensure causality between your actions and the chemical outcome.
Step 1: Cyclization to Methyl 1,4-dibenzyl-1,4-diazepane-6-carboxylate
Causality Note: The choice of base is critical here. Strong, soluble bases (like DBU or NaOH) will trigger E2 elimination of the dibromo-propionate precursor, yielding an unreactive acrylate. We utilize anhydrous K3PO4 as a mild, heterogeneous base to favor SN2 cyclization[2].
-
Preparation: Suspend N,N′ -dibenzylethylenediamine (1.0 equiv) and K3PO4 (2.2 equiv) in anhydrous acetonitrile (MeCN) at a concentration of 0.4 M.
-
Addition: Add methyl 3-bromo-2-(bromomethyl)propionate (1.1 equiv) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the suspension to exactly 55 °C and stir for 12–16 hours.
-
Validation Check: Monitor via LC-MS. The mass of the target intermediate is m/z 353.2 [M+H]+ .
-
Workup: Filter the inorganic salts through a sintered glass funnel. Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to afford a thick, colorless oil.
Step 2: Catalytic Debenzylation
-
Preparation: Dissolve the dibenzyl intermediate in HPLC-grade methanol (MeOH) to a concentration of 0.2 M.
-
Catalyst Loading: Carefully add 10% Pd/C (10% w/w relative to the substrate) under an argon atmosphere to prevent spontaneous ignition.
-
Hydrogenation: Purge the flask with H2 gas and maintain under a balloon (1 atm) at 25 °C for 4–8 hours.
-
Validation Check: Spot on TLC (DCM/MeOH 9:1 with 1% NH4OH ). The starting material should disappear, and a highly polar, ninhydrin-positive spot (the free diamine) should emerge.
-
Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with MeOH. Concentrate the filtrate to yield methyl 1,4-diazepane-6-carboxylate.
Step 3: Statistically Controlled Mono-Boc Protection
Causality Note: Because the 1,4-diazepane-6-carboxylate intermediate possesses a plane of symmetry, N1 and N4 are chemically equivalent. However, once one nitrogen is protected, the second remains nucleophilic. To prevent over-protection (di-Boc formation), we rely on extreme dilution and cryogenic temperatures to kinetically favor the mono-protected product.
-
Preparation: Dissolve the diamine (1.0 equiv) and triethylamine ( NEt3 , 1.5 equiv) in anhydrous dichloromethane (DCM) at a high dilution of 0.05 M. Cool the reactor to 0 °C.
-
Addition: Dissolve Boc2O (1.0 equiv) in DCM and add it via a syringe pump at a rate of 0.1 equiv/hour.
-
Reaction: Allow the mixture to slowly warm to room temperature over 4 hours.
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 , followed by brine. Dry over Na2SO4 , concentrate, and isolate the target molecule via flash chromatography.
III. Diagnostics & Troubleshooting (FAQs)
Q: My cyclization step (Step 1) is stalling at 40% conversion, and I see a large peak corresponding to a mass of m/z 179 in my LC-MS. What happened? A: You are observing the formation of methyl 2-(bromomethyl)acrylate ( m/z ~179), which is the E2 elimination byproduct of your starting electrophile. This occurs if the reaction temperature exceeds 60 °C or if your K3PO4 is wet, which increases the basicity of the system. Ensure strictly anhydrous conditions and cap the heating mantle at 55 °C [2].
Q: The debenzylation (Step 2) is incredibly slow and leaves a mono-benzyl intermediate. How can I drive it to completion? A: Palladium catalysts are easily poisoned by trace bromide ions leftover from Step 1. If your chromatography in Step 1 was rushed, bromide salts carried over. To rescue the reaction, filter off the poisoned catalyst, perform a basic aqueous wash (1M NaOH ) on your intermediate to remove halide salts, and resubject it to fresh Pd/C.
Q: I am getting a 40% yield of the di-Boc protected molecule in Step 3. How do I improve the mono-Boc selectivity? A: This is a classic statistical distribution problem. If syringe pump addition at 0 °C is still yielding too much di-Boc byproduct, switch to an asymmetrical salt strategy. Pre-treat the diamine with 1.0 equivalent of a mild acid (like HCl in dioxane) to protonate one of the amines, rendering it non-nucleophilic. Then, add the Boc2O . The steric bulk of the first Boc group also helps, but protonation is the most robust chemical safeguard.
IV. Quantitative Analytical Benchmarks
Use the following table to benchmark your process against established industrial standards. Deviations of more than 10% in expected yield indicate a mechanical or reagent-quality failure.
| Stage | Target Intermediate | Key Reagents | Temp (°C) | Time (h) | Expected Yield | Critical Impurity to Monitor |
| 1 | Methyl 1,4-dibenzyl-1,4-diazepane-6-carboxylate | K3PO4 , MeCN | 55 | 12–16 | 65–75% | Methyl 2-(bromomethyl)acrylate (Elimination) |
| 2 | Methyl 1,4-diazepane-6-carboxylate | H2 (1 atm), 10% Pd/C | 25 | 4–8 | >95% | Mono-benzyl diazepane (Incomplete reduction) |
| 3 | 1-tert-Butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | Boc2O (1.0 eq), NEt3 | 0 to 25 | 2–4 | 45–55%* | Di-Boc protected diamine |
*Yield reflects the statistical distribution of mono- vs. di-protection inherent to symmetric diamines without continuous-flow setups.
V. References
-
Molport Chemical Database. "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate - Molport-029-093-512." Molport. Available at:[Link]
-
ACS Publications. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." Journal of Medicinal Chemistry (2025). Available at:[Link]
Technical Support Center: Optimizing Boc Protection for Weakly Nucleophilic Amines
Welcome to the Technical Support Center for advanced organic synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing challenges with the tert-butoxycarbonyl (Boc) protection of weakly nucleophilic amines—such as electron-deficient anilines, sterically hindered amines, and heterocyclic amines.
Standard Boc protection protocols (e.g., Boc₂O, TEA, DCM) rely on the inherent nucleophilicity of the amine to attack the carbonyl carbon of di-tert-butyl dicarbonate. However, when the amine's lone pair is delocalized into an aromatic ring or physically blocked by bulky adjacent substituents, this standard pathway stalls. Here, we provide mechanistic insights, validated protocols, and troubleshooting FAQs to overcome these kinetic barriers.
Mechanistic Causality: Why Standard Conditions Fail
The efficiency of Boc protection is fundamentally dictated by the nucleophilicity of the substrate. Aliphatic amines react rapidly because their nitrogen lone pair is highly available. In contrast, weakly nucleophilic amines fail under standard conditions due to two primary factors:
-
Electronic Deactivation: In electron-deficient anilines (e.g., nitroanilines), the nitrogen lone pair is strongly delocalized into the highly electron-withdrawing aromatic system. This drastically reduces the basicity and nucleophilicity of the amine, making it incapable of attacking the relatively unreactive Boc₂O carbonyl (1)[1].
-
Steric Hindrance: Amines flanked by bulky substituents (e.g., ortho-disubstituted anilines or tert-butyl amines) physically prevent the required trajectory for nucleophilic attack on the bulky Boc₂O molecule.
To overcome this, we must alter the mechanistic pathway by either increasing the electrophilicity of the reagent (using DMAP as a nucleophilic catalyst) or increasing the nucleophilicity of the amine (using strong bases to form an amide anion).
Decision matrix for selecting Boc protection conditions based on amine nucleophilicity.
Quantitative Method Comparison
The following table summarizes the expected performance of various optimization strategies across different classes of weakly nucleophilic amines. Use this data to select the most appropriate protocol for your specific substrate.
| Amine Classification | Recommended Strategy | Typical Yield (%) | Reaction Time | Primary Byproduct Risk |
| Standard Anilines | Catalytic DMAP + Boc₂O | 85 - 95% | 2 - 6 h | Di-Boc formation |
| Electron-Deficient Anilines (e.g., 4-nitroaniline) | Di-Boc Strategy → Selective Deprotection | 70 - 85% (over 2 steps) | 12 - 24 h | Unreacted starting material |
| Sterically Hindered Amines (e.g., ortho-substituted) | NaHMDS Deprotonation | 75 - 90% | 1 - 4 h | Urea derivatives |
| Zwitterionic / Insoluble (e.g., Amino Acids) | Biphasic (NaOH / THF / H₂O) | 80 - 95% | 4 - 12 h | Hydrolysis of Boc₂O |
Self-Validating Experimental Protocols
The following methodologies are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps unless the validation checks are confirmed.
Protocol A: The DMAP-Catalyzed Pathway (For Moderately Weak Nucleophiles)
Mechanism: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It attacks Boc₂O to form a highly electrophilic Boc-pyridinium intermediate and a tert-butyl carbonate leaving group. The weak amine can then attack this activated intermediate, releasing the catalytic DMAP (2)[2].
-
Preparation: Dissolve the amine (1.0 eq) in anhydrous THF or DCM (approx. 0.2 M).
-
Reagent Addition: Add Boc₂O (1.2 - 1.5 eq) to the stirring solution at room temperature.
-
Catalyst Addition: Slowly add DMAP (0.1 - 0.2 eq). Do not seal the reaction vessel tightly.
-
Monitoring: Stir at room temperature. Monitor via TLC/LC-MS every 2 hours.
-
Validation Check: LC-MS should show the disappearance of the starting mass and the appearance of [M+Boc+H]⁺. If a peak corresponding to [M+2Boc+H]⁺ appears, quench the reaction immediately to prevent over-protection.
-
-
Workup: Quench with 1N HCl (to remove DMAP and unreacted amine), extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: The NaHMDS Deprotonation Pathway (For Sterically Hindered Amines)
Mechanism: For extremely hindered amines, DMAP catalysis often leads to the formation of cyanate esters and subsequent urea byproducts ()[]. To bypass this, a strong base like Sodium bis(trimethylsilyl)amide (NaHMDS) is used to irreversibly deprotonate the amine before Boc₂O is introduced, creating a highly nucleophilic amide anion.
-
Preparation: Under a strict inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) in anhydrous THF (0.1 M). Cool the flask to 0 °C using an ice bath.
-
Deprotonation: Add NaHMDS (1.1 - 1.2 eq, typically a 1.0 M solution in THF) dropwise over 10 minutes.
-
Validation Check: A distinct color change (often deep yellow, red, or brown) usually occurs, confirming the formation of the amide anion. Stir for 30 minutes at 0 °C.
-
-
Electrophile Addition: Add Boc₂O (1.1 eq) as a solution in anhydrous THF dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature.
-
Validation Check: The intense color of the anion should gradually dissipate as the nucleophile is consumed by the Boc₂O.
-
-
Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry, and concentrate.
Troubleshooting & FAQs
Q: I am attempting to protect an ortho-halo aryl amine, but I am only isolating the di-Boc protected product. How do I achieve mono-protection? A: This is a well-documented kinetic trap. Once the first Boc group is installed on a highly electron-deficient or hindered aniline, the remaining N-H proton becomes highly acidic. In the presence of base/DMAP, it rapidly deprotonates and reacts with a second equivalent of Boc₂O (4)[4]. Solution: Do not fight the kinetics. Intentionally push the reaction to the di-Boc derivative using excess Boc₂O and DMAP. Then, subject the purified di-Boc compound to mild deprotection conditions (e.g., ambient temperature TFA in DCM, or basic hydrolysis) to selectively cleave exactly one Boc group, yielding the desired mono-Boc aniline (4)[4].
Q: My LC-MS shows a massive peak corresponding to a urea byproduct instead of my Boc-protected amine. What went wrong? A: You are likely using DMAP with a heavily sterically hindered amine. In the presence of DMAP, hindered amines can promote the decomposition of the Boc-pyridinium intermediate into isocyanates. These isocyanates then react rapidly with unreacted starting amine to form symmetrical or asymmetrical ureas ()[]. Solution: Abandon the DMAP-catalyzed route. Switch to the strong-base deprotonation method (Protocol B using NaHMDS or NaH) to avoid isocyanate formation entirely.
Q: I am working with an amino acid that is completely insoluble in DCM or THF. How can I protect it? A: Amino acids exist as zwitterions, making them insoluble in purely organic, anhydrous solvents. Solution: Use a biphasic Schotten-Baumann-type system. Dissolve the amino acid in a mixture of THF and water (1:1). Add 1.1–1.5 equivalents of NaOH to deprotonate the carboxylic acid and the amine, rendering the molecule soluble in the aqueous layer. Add Boc₂O and stir vigorously. The reaction proceeds at the interface, and the yield is typically excellent (1)[1].
References
-
Boc Protection Mechanism (Boc2O + DMAP) - Common Organic Chemistry. Source: commonorganicchemistry.com. URL:[Link]
-
An improved synthesis of N-Boc protected aryl amines. Source: tandfonline.com. URL:[Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. Source: rsc.org. URL:[Link]
Sources
Selective deprotection of N-Boc groups in continuous flow
Welcome to the Technical Support Center for Flow Chemistry Applications. This guide is engineered for researchers, process chemists, and drug development professionals implementing the selective deprotection of N-Boc (tert-butyloxycarbonyl) groups in continuous flow microreactors.
Below, you will find mechanistic FAQs, a comprehensive troubleshooting matrix, quantitative operational data, and a self-validating experimental protocol designed to ensure high-fidelity results.
I. System Architecture & Workflow
Continuous flow setup for selective thermal N-Boc deprotection.
II. Core Principles & Mechanisms (FAQ)
Q: Why transition from traditional acid-catalyzed batch deprotection to thermal continuous flow? A: Traditional batch deprotection relies heavily on strong acids (e.g., TFA, HCl) and chlorinated solvents like DCM. This necessitates subsequent neutralization, aqueous extractions, and salt breaks[1]. Thermal N-Boc deprotection in continuous flow operates entirely without an acid catalyst[2]. The causality here is kinetic: at elevated temperatures, the reaction proceeds via a slow, concerted proton transfer that releases isobutylene, followed by rapid decarboxylation[1]. Because the effluent contains the free amine rather than an amine salt, the product stream can be directly telescoped into subsequent reaction modules (e.g., amidation) without isolation[1].
Q: How is selectivity achieved when a molecule contains multiple N-Boc groups? A: Selectivity is dictated by the differential electrophilicity of the N-Boc carbonyl groups, which strongly correlates with the reaction rate[1]. By precisely tuning the temperature of the heated reactor coil, you can exploit this kinetic difference. For example, an aryl N-Boc group is more electrophilic and can be effectively cleaved at lower temperatures, leaving an alkyl N-Boc group on the same molecule completely intact[2].
Q: Which solvents provide the optimal environment for thermal deprotection? A: While the reaction can occur in various solvents, methanol (MeOH) and trifluoroethanol (TFE) yield the optimum results for thermal N-Boc deprotection[2]. Acetonitrile is also highly effective, particularly in high-temperature systems like the Phoenix flow reactor[3]. Because these operating temperatures far exceed the standard boiling points of these solvents, a back-pressure regulator (BPR) is mandatory to maintain the solvent in a compressed liquid phase[4].
III. Troubleshooting Matrix
| Symptom | Mechanistic Cause | Corrective Action |
| Incomplete Deprotection | The reactor temperature is below the activation threshold for the specific N-Boc group's electrophilicity, or the residence time is too short. | Increase the reactor coil temperature by 10–20 °C. Ensure the BPR is set sufficiently high (e.g., 10–20 bar) to prevent solvent boiling; biphasic gas-liquid flow drastically reduces actual residence time[1][4]. |
| Loss of Selectivity | The thermal energy supplied overrides the kinetic difference between the protecting groups, causing both aryl and alkyl N-Boc groups to cleave. | Lower the reactor temperature. Conduct a temperature gradient screen (e.g., 120 °C to 180 °C) using in-line IR analysis to identify the exact thermal window for selective cleavage[2]. |
| Reactor Fouling / Pressure Spikes | Precipitation of the free amine product or intermediates upon cooling before exiting the BPR. | Introduce a more polar co-solvent to the stream or apply trace heating to the lines leading to the BPR to maintain solubility. |
| Unexpected pH Drop | If using a purely thermal method, the outlet should be pH neutral[5]. A drop indicates solvent degradation or substrate decomposition. | Verify solvent purity. If using TFE, ensure no moisture-induced hydrolysis is occurring at extreme temperatures. |
IV. Quantitative Operational Data
The following table summarizes the operational parameters required for various N-Boc deprotection strategies in continuous flow.
| Deprotection Strategy | Catalyst Required | Typical Solvent(s) | Temp Range (°C) | System Pressure (bar) | Selectivity Capability |
| Thermal (Standard) | None | MeOH, TFE | 150 - 200 | 10 - 20 | High (Aryl vs Alkyl) |
| High-Temp Thermal | None | Acetonitrile | 200 - 250 | 15 - 30 | Moderate |
| Heterogeneous Acid | H-BEA Zeolite / QP-SA | THF | 60 - 140 | 5 - 15 | Low |
| Homogeneous Acid | TFA (2.0 equiv) | DCM / THF | 20 - 60 | 1 - 5 | Low |
V. Self-Validating Experimental Protocol
Objective: Selective thermal deprotection of an aryl N-Boc group in the presence of an alkyl N-Boc group. Validation Mechanism: This protocol is a self-validating system. Because no acid is added, the chemical mechanism guarantees that the reactor outlet remains pH neutral[5]. The successful generation of a free amine (ready for immediate downstream coupling) without a salt-break step inherently validates that thermolysis—not acid hydrolysis—has occurred[1].
Step 1: System Priming and Pressurization
-
Flush the continuous flow system (equipped with a 10 mL stainless steel or PEEK reactor coil) with the carrier solvent (Methanol or Trifluoroethanol) at a flow rate of 1.0 mL/min[2][4].
-
Set the back-pressure regulator (BPR) to 15 bar. Causality: This pressure ensures the low-boiling solvent remains strictly in the liquid phase at elevated temperatures, preventing residence time collapse[4].
-
Heat the reactor coil to the optimized selective temperature (e.g., 150 °C for aryl N-Boc cleavage). Allow the system to thermally equilibrate for 10 minutes.
Step 2: Substrate Preparation and Injection
-
Prepare a 0.1 M solution of the di-Boc protected substrate in the selected solvent.
-
Load the solution into a sample loop or pump it directly via a dedicated HPLC pump.
-
Introduce the substrate stream into the heated reactor coil. At a 1.0 mL/min flow rate through a 10 mL coil, the nominal residence time is exactly 10 minutes[4].
Step 3: In-line Monitoring and Product Collection
-
Route the reactor effluent through an in-line ReactIR flow cell. Monitor the disappearance of the aryl carbamate carbonyl stretch and verify the retention of the alkyl carbamate stretch to confirm selectivity.
-
Collect the product stream exiting the BPR. The thermolytic mechanism generates isobutylene and CO₂ as byproducts, which will safely off-gas upon exiting the pressurized zone[1].
-
Evaporate the solvent. The resulting product is the free aryl amine (with the alkyl N-Boc intact), requiring no aqueous workup or neutralization[1].
VI. References
Sources
Strategic Application of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate in Medicinal Chemistry: A Comparative Guide
Introduction to the 1,4-Diazepane Scaffold
The 1,4-diazepane (homopiperazine) ring system has emerged as a privileged scaffold in modern drug discovery[1]. By expanding the traditional six-membered piperazine ring to a seven-membered system, medicinal chemists unlock enhanced conformational flexibility and unique spatial vectors for pharmacophore presentation.
This guide provides an objective, data-driven comparison between 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate —a highly versatile, orthogonally protected building block[2]—and other pre-functionalized diazepane derivatives. We will analyze their respective roles in synthesizing targeted therapeutics, supported by field-proven experimental protocols and mechanistic logic.
Structural Rationale and Comparative Profiling
From an application perspective, the true utility of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0) lies in its architecture as a foundational precursor rather than an end-stage therapeutic[2]. Its structure features two orthogonally reactive sites: an acid-labile tert-butoxycarbonyl (Boc) group at the N1 position and a base-labile methyl ester at the C6 position. This allows researchers to selectively functionalize one site without perturbing the other, a critical requirement for generating diverse combinatorial libraries.
In contrast, other diazepane derivatives are structurally locked and tailored for specific target engagement:
-
N,N-disubstituted 1,4-diazepanes : Optimized as dual inhibitors of Aβ42 and Aβ40 aggregation in Alzheimer's disease models, leveraging the flexible core to disrupt beta-sheet formation[3].
-
Pyrazolo[4,3-c]pyridine diazepanes : Engineered as potent, cell-permeable inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb)[4].
-
1,4-diazepin-5-ones : Utilized as constrained peptidomimetics and farnesyltransferase inhibitors in hormone-resistant prostate cancer[1].
-
CNS-Penetrant Diazepanes : Developed as dual orexin receptor antagonists (OX1R/OX2R) to promote sleep by blocking orexin signaling in vivo[5].
Table 1: Comparative Profile of Diazepane Scaffolds
| Feature | 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | Bioactive Diazepane Derivatives (e.g., N,N-disubstituted) |
| Primary Utility | Synthetic intermediate / Scaffold building block | End-stage therapeutic agent / in vitro probe |
| Structural Flexibility | Highly flexible; orthogonally protected (Boc/Methyl ester) | Conformationally restricted by bulky target-specific substituents |
| Target Engagement | None (Requires functionalization) | High Specificity (e.g., Aβ aggregates, PtpB-Mtb, Orexin receptors) |
| Physicochemical Status | Lipophilic precursor, optimized for organic synthesis | Optimized for bioavailability, BBB permeability, and solubility |
Mechanistic Workflows and Orthogonal Logic
To fully leverage 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate, researchers must employ orthogonal deprotection strategies. The causality behind this approach is rooted in chemoselectivity: utilizing reagents that exploit the distinct electronic properties of the Boc carbamate versus the methyl ester.
Orthogonal deprotection logic for 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
Protocol 1: Orthogonal Deprotection and Functionalization
-
Objective : To selectively functionalize the N1 position while preserving the C6 ester.
-
Causality & Logic : The Boc group is cleaved via acidolysis (TFA), generating a nucleophilic secondary amine. The methyl ester remains completely stable under these acidic conditions, preventing unwanted polymerization or side reactions. This self-validating chemoselectivity ensures the integrity of the scaffold for subsequent library generation.
Step-by-Step Methodology:
-
Boc Cleavage : Dissolve 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add trifluoroacetic acid (TFA, 10.0 eq) dropwise at 0 °C.
-
Reaction Monitoring : Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain) to confirm the disappearance of the starting material and the emergence of the free amine.
-
Workup : Concentrate under reduced pressure. Neutralize the TFA salt by partitioning between ethyl acetate and saturated aqueous NaHCO3.
-
N1-Functionalization : The resulting 6-methyl 1,4-diazepane-6-carboxylate can immediately undergo reductive amination or amide coupling (e.g., using HATU/DIPEA) to introduce the first pharmacophore.
-
C6-Ester Hydrolysis (Subsequent Step) : Treat the N-functionalized intermediate with LiOH (2.0 eq) in a THF/H2O (3:1) mixture to yield the free carboxylic acid for further derivatization.
Biological Evaluation of Diazepane Derivatives
Once the orthogonally protected scaffold is converted into a diversified 1,4-diazepane library, robust biological assays are required to benchmark performance. For instance, functionalized 1,4-diazepanes have shown significant promise as amyloid-beta (Aβ) aggregation inhibitors[3].
High-throughput screening cascade for neuroprotective diazepane derivatives.
Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation Kinetics
-
Objective : Quantify the anti-aggregation activity of synthesized diazepane derivatives against Aβ42[3].
-
Causality & Logic : Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence and a characteristic red shift (excitation 440 nm, emission 482 nm) upon binding to amyloid fibrils rich in beta-sheets. By monitoring fluorescence over time, researchers obtain a real-time, self-validating kinetic readout of fibril formation. A decrease in fluorescence directly correlates with the diazepane derivative's anti-aggregation efficacy.
Step-by-Step Methodology:
-
Peptide Preparation : Solubilize Aβ42 peptide in hexafluoroisopropanol (HFIP) to disrupt pre-existing aggregates. Evaporate HFIP and resuspend the peptide film in DMSO, followed by dilution in PBS (pH 7.4) to a final concentration of 10 µM.
-
Compound Incubation : In a black 96-well microplate, mix the Aβ42 solution with the target diazepane derivative (e.g., 10 µM and 25 µM concentrations) and ThT (final concentration 20 µM).
-
Kinetic Measurement : Seal the plate to prevent evaporation. Incubate at 37 °C in a microplate reader. Record fluorescence intensity (Ex: 440 nm, Em: 482 nm) every 10 minutes for 48 hours with intermittent shaking.
-
Data Analysis : Plot fluorescence intensity versus time. Calculate the half-time of aggregation (t1/2) and the maximum fluorescence plateau to determine the percentage of inhibition relative to the vehicle control.
Conclusion
The 1,4-diazepane scaffold remains a cornerstone of innovative medicinal chemistry. While pre-functionalized derivatives offer immediate biological activity against targets like PtpB-Mtb, Orexin receptors, and Aβ aggregates, the strategic use of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate provides medicinal chemists with the ultimate synthetic flexibility. Its orthogonal protection scheme enables the rapid, modular construction of diverse chemical libraries, accelerating the hit-to-lead optimization process in drug discovery.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nextsds.com [nextsds.com]
- 3. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 4. journals.asm.org [journals.asm.org]
- 5. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Application of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate Analogs: A Comparative Guide
Introduction: The Strategic Value of Differentially Protected Homopiperazines
The 1,4-diazepane (homopiperazine) ring system is a privileged scaffold in modern medicinal chemistry. Compared to the ubiquitous six-membered piperazine ring, the seven-membered homopiperazine offers enhanced conformational flexibility, altered basicity (pKa), and unique spatial exit vectors for substituents. These structural attributes have been successfully leveraged in the development of high-affinity [1] and the anti-insomnia drug[2].
Within this chemical space,[3] stands out as a highly versatile, orthogonally protected building block. Featuring an acid-labile N1-Boc group, a base-labile C6-methyl ester, and a free N4 secondary amine, this scaffold allows for precise, sequential functionalization. As a Senior Application Scientist, I frequently evaluate synthetic routes to these differentially protected analogs to optimize yield, scalability, and protecting group orthogonality for downstream applications such as PROTAC linker synthesis and peptidomimetic drug design.
Comparative Analysis of Synthetic Strategies
Synthesizing the 1,4-diazepane core while maintaining orthogonal protection at N1, N4, and C6 requires strict regiocontrol. Three primary strategies are utilized in the field to construct these analogs:
Route A: Intramolecular Fukuyama-Mitsunobu Cyclization
This route utilizes an N-nosyl protected diamino alcohol precursor. The[4] provides exceptional regiocontrol and high yields for medium-sized rings. By activating the hydroxyl group with a phosphonium intermediate, the mildly acidic nosyl amide (pKa ~10) acts as the selective nucleophile.
-
Pros: Avoids the over-alkylation issues common in direct amine alkylation; absolute regiocontrol.
-
Cons: Lower atom economy due to triphenylphosphine oxide and hydrazine dicarboxylate byproducts.
Route B: Schmidt Rearrangement & Photochemical Oxaziridine Rearrangement
For sterically hindered or bicyclic homopiperazines, ring expansion of six-membered aza-cycles is preferred. Recent advances have translated the[5].
-
Pros: Flow chemistry mitigates the safety risks of azide intermediates and improves the selectivity of nitrogen insertion, making it ideal for industrial scale-up.
-
Cons: Requires specialized continuous-flow photochemical reactors.
Route C: Reductive Amination & Michael Addition Cascade
This approach involves the 1,4-addition of a mono-protected diamine to an acrylate derivative, followed by intramolecular reductive amination.
-
Pros: Highly modular and cost-effective for generating [1].
-
Cons: More prone to intermolecular dimerization compared to the Mitsunobu route, requiring high-dilution conditions.
Quantitative Comparison of Protecting Group Orthogonality
When designing 1,4-diazepane analogs, the choice of protecting groups dictates the entire downstream synthetic sequence. The table below summarizes the performance and orthogonal cleavage conditions of various analogs.
Table 1: Quantitative Comparison of 1,4-Diazepane-6-carboxylate Analogs
| Analog Scaffold | N1 Protecting Group | C6 Functionality | N4 Protecting Group | Overall Synthetic Yield | Cleavage / Deprotection Conditions |
| Target Analog | Boc | Methyl Ester | Free (-H) | 68% | N1: TFA/DCM (rt, 1h)C6: LiOH/THF (rt, 2h) |
| Cbz/Ethyl Analog | Cbz | Ethyl Ester | Free (-H) | 62% | N1: H₂, Pd/C (rt, 4h)C6: NaOH/EtOH (reflux, 1h) |
| Fmoc/tBu Analog | Fmoc | tert-Butyl Ester | Free (-H) | 55% | N1: 20% Piperidine/DMFC6: TFA/DCM (rt, 2h) |
| Tri-Orthogonal | Boc | Methyl Ester | Alloc | 71% | N4: Pd(PPh₃)₄, PhSiH₃N1: TFAC6: LiOH |
Logical Workflow & Pathway Visualization
The following diagram illustrates the divergent synthetic logic used to access and functionalize orthogonally protected 1,4-diazepane analogs.
Caption: Divergent synthetic workflow for orthogonally protected 1,4-diazepane analogs.
Step-by-Step Experimental Protocol: Optimized Fukuyama-Mitsunobu Route
To ensure high fidelity and reproducibility, the following protocol details the synthesis of the 1,4-diazepane core utilizing the Fukuyama-Mitsunobu strategy, engineered as a self-validating system.
Step 1: Intramolecular Fukuyama-Mitsunobu Cyclization
-
Objective: Construct the 7-membered 1,4-diazepane core from the linear precursor (methyl 2-(((2-((tert-butoxycarbonyl)amino)ethyl)(4-nitrophenylsulfonyl)amino)methyl)-3-hydroxypropanoate).
-
Procedure:
-
Preparation: Dissolve the linear N-nosyl diamino alcohol precursor (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF to achieve a high-dilution concentration of 0.05 M.
-
Causality: High dilution is thermodynamically critical to favor the intramolecular 7-endo-tet/7-exo-trig cyclization over intermolecular oligomerization.
-
-
Activation: Cool the reaction vessel to 0 °C under an inert argon atmosphere. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 45 minutes.
-
Causality: Slow addition of DIAD at 0 °C controls the generation of the highly reactive betaine intermediate, preventing it from undergoing premature side reactions before the hydroxyl group is successfully activated.
-
-
Reaction & Monitoring: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validating Checkpoint: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting material (M+H) is entirely replaced by the cyclized product mass (M+H - 18 Da), confirming successful dehydrative cyclization.
-
-
Isolation: Concentrate the solvent in vacuo and purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N4-nosyl protected 1,4-diazepane core.
-
Step 2: Selective Nosyl Deprotection
-
Objective: Cleave the N4-nosyl group to reveal the free secondary amine, yielding the final target analog.
-
Procedure:
-
Reagent Addition: Dissolve the cyclized intermediate in anhydrous DMF (0.2 M). Add potassium carbonate (K₂CO₃, 3.0 eq) followed by thiophenol (PhSH, 1.5 eq).
-
Causality: Thiophenol in the presence of a mild base forms a highly nucleophilic thiolate anion. This thiolate selectively attacks the electron-deficient sulfur atom of the nosyl group via a Meisenheimer-like complex, releasing the free amine and a stable thioether byproduct without hydrolyzing the C6-ester.
-
-
Reaction: Stir at room temperature for 4 hours.
-
Self-Validating Checkpoint: TLC (Ninhydrin stain) should reveal a new, highly polar spot that stains purple, confirming the presence of the free secondary amine. The N1-Boc and C6-methyl ester remain completely intact under these mildly basic conditions.
-
-
Workup: Dilute with EtOAc and wash extensively with 1M NaOH (to remove excess thiophenol) and brine. Dry over Na₂SO₄, concentrate, and purify to yield pure 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
-
References
-
1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate - Molport. Source: Molport. URL:[Link]
-
Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Source: Organic Process Research & Development (ACS Publications). URL:[Link]
-
1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Source: Bioorganic & Medicinal Chemistry Letters (ScienceDirect). URL:[Link]
-
Synthesis of anti-insomnia drug suvorexant. Source: RSC Advances. URL:[Link]
Sources
A Comparative Analysis of 1,4-Diazepane Synthesis Methods
An In-Depth Guide for Medicinal Chemists and Process Scientists
Introduction: The Enduring Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system, a seven-membered saturated heterocycle containing two nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in pharmaceuticals stems from its ability to serve as a versatile, three-dimensional scaffold that can present substituents in precise vectors, enabling potent and selective interactions with biological targets.[1][2][3] Derivatives of this core are found in drugs with a wide range of applications, including antipsychotics, anxiolytics, and antivirals.[1][2][4] For example, the FDA-approved insomnia drug suvorexant features a substituted 1,4-diazepane core, highlighting its contemporary relevance in drug development.[5]
Given its importance, the development of efficient, scalable, and versatile synthetic routes to substituted 1,4-diazepanes is a critical endeavor for both discovery and process chemistry. This guide provides a comparative analysis of several key synthetic strategies, moving beyond a simple recitation of protocols to explain the underlying mechanistic principles and practical considerations that guide the choice of method in a real-world research setting. We will examine classical and modern approaches, including reductive amination, intramolecular amide cyclization, ring-closing metathesis, and multicomponent reactions, providing experimental data and head-to-head comparisons to inform your synthetic planning.
Method 1: Reductive Amination - The Workhorse Strategy
Reductive amination is arguably the most common and flexible method for constructing the 1,4-diazepane ring. The strategy typically involves the intramolecular cyclization of a linear precursor containing an amine and a carbonyl group (or a masked carbonyl). The resulting cyclic imine or iminium ion is then reduced in situ to furnish the saturated heterocycle.
Causality Behind the Method's Popularity
The power of this approach lies in the reliability of imine formation and the wide variety of mild reducing agents available, which offer excellent functional group tolerance.[6] Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are frequently employed because they are selective for the protonated iminium ion over the precursor carbonyl group, preventing the formation of amino alcohol byproducts.[6] This selectivity allows for a convenient one-pot procedure where the amine, carbonyl compound, and reducing agent are simply mixed together.
Strategic Variations
-
Direct Intramolecular Reductive Amination: This is the most straightforward approach, where a linear amino-ketone or amino-aldehyde is cyclized. This method was utilized in a racemic synthesis of a key intermediate for suvorexant.[7]
-
Biocatalytic Asymmetric Reductive Amination: A significant advancement in this area is the use of enzymes, specifically imine reductases (IREDs), to catalyze the intramolecular cyclization and reduction.[8] This method provides direct access to chiral 1,4-diazepanes with high enantioselectivity, a critical advantage for developing stereospecific drugs.[8][9]
-
Domino Processes: More complex variations involve the in situ generation of the amino-ketone precursor. For instance, a domino reaction between 1,2-diamines and alkyl 3-oxohex-5-enoates generates the necessary intermediate, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring.[10]
Caption: General workflow for 1,4-diazepane synthesis via intramolecular reductive amination.
Representative Experimental Protocol: Racemic Synthesis of a Diazepane Intermediate
This protocol is adapted from a reported synthesis of a suvorexant intermediate.[7]
-
Precursor Preparation: To a solution of 4-[(2-Amino-ethyl)-(5-chlorobenzoxazol-2-yl)amino]butan-2-one bis-methane sulfonic acid salt (1.0 eq) in a suitable solvent (e.g., methanol), add a weak base (e.g., triethylamine, 2.2 eq) to neutralize the salt and prevent cleavage of the benzoxazole moiety.
-
Reductive Amination: Add a reducing agent such as sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the racemic 1,4-diazepane product.
Method 2: Intramolecular Amide Cyclization followed by Reduction
This classical two-stage approach offers a robust and often high-yielding route to the 1,4-diazepane core. It relies on the well-established principles of amide bond formation and subsequent reduction.
-
Stage 1: Amide Bond Formation: A linear precursor containing a carboxylic acid and an amine (or an amine and an activated acyl group) is cyclized to form a seven-membered lactam (a diazepinone). This is typically achieved using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[9][]
-
Stage 2: Lactam Reduction: The resulting cyclic amide is then reduced to the corresponding diamine using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Expertise in Action: Why Choose This Method?
This strategy is particularly advantageous when the required linear precursors are readily available from amino acids, providing a straightforward entry into chiral, non-racemic products.[9] The amide bond formation is generally very reliable. While the final reduction step requires strong, non-selective reducing agents, the overall two-step process is often easier to optimize and scale up compared to more complex one-pot transformations. The key is to ensure the precursor can withstand the harsh reduction conditions in the second step.
Sources
- 1. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Biological Activity Screening of 1-tert-Butyl 6-Methyl 1,4-Diazepane-1,6-Dicarboxylate Derivatives: A Comparative Guide
Introduction: The Strategic Value of the 1,4-Diazepane Scaffold
In modern medicinal chemistry, the transition from flat, rigid molecules to highly functionalized, three-dimensional scaffolds is critical for targeting complex binding pockets. 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0) has emerged as a highly versatile building block for drug discovery[1]. Structurally, it is a 7-membered homopiperazine ring featuring orthogonal functional handles: a Boc-protected nitrogen at N1, a secondary amine at N4, and a methyl ester at C6.
This specific regiochemical arrangement allows researchers to perform sequential, selective derivatizations. The 1,4-diazepane core provides a unique semi-rigid constraint that projects substituents into multi-vectorial space, making it exceptionally effective for developing serine protease inhibitors (e.g., Factor Xa)[2] and G-protein coupled receptor (GPCR) antagonists (e.g., Orexin receptors)[3].
Scaffold Comparison: Why 1,4-Diazepane Outperforms Alternatives
When designing libraries for biological screening, researchers often evaluate 1,4-diazepanes against traditional piperazine or 1,4-benzodiazepine scaffolds. The choice of scaffold fundamentally alters the molecule's spatial coverage and pharmacokinetic profile.
-
Piperazines (6-membered): Highly rigid and tend to adopt a flat chair conformation. While excellent for standard kinase inhibitors, they often fail to reach deep, orthogonal sub-pockets.
-
1,4-Benzodiazepines (Fused 7-membered): A privileged but bulky scaffold. The fused aromatic ring restricts conformational flexibility, heavily biasing the molecule toward central nervous system (CNS) targets like GABA-A receptors, which can lead to off-target sedative effects[4].
-
1,4-Diazepanes (7-membered): The lack of a fused aromatic ring allows the 7-membered ring to adopt a puckered conformation. The C6-dicarboxylate modification specifically enables the introduction of hydrogen bond donors/acceptors (e.g., converting the ester to an amide or amidoxime), which is crucial for improving aqueous solubility and targeting specific sub-pockets like the S4 pocket of Factor Xa[5].
Table 1: Physicochemical & Structural Comparison of Core Scaffolds
| Scaffold | Ring Size | Conformational Flexibility | 3D Spatial Coverage | Typical Target Class |
| Piperazine | 6-membered | Low (Rigid Chair) | Planar / Linear | Kinases, standard GPCRs |
| 1,4-Benzodiazepine | 7-membered (Fused) | Low (Rigid) | Bulky, V-shaped | CNS (GABA-A) |
| 1,4-Diazepane | 7-membered | High (Puckered) | Multi-vectorial | Proteases (FXa), Orexin |
Biological Activity Screening: Factor Xa Inhibition
Factor Xa (FXa) is a trypsin-like serine protease situated at the convergence of the intrinsic and extrinsic coagulation cascades. Inhibiting FXa blocks the conversion of prothrombin to thrombin, making it a prime target for antithrombotic drugs[6]. 1,4-diazepane derivatives are specifically designed to interact with the S4 aryl-binding domain of the FXa active site[2].
Fig 1. Coagulation cascade highlighting Factor Xa inhibition by 1,4-diazepane derivatives.
Protocol 1: Self-Validating Chromogenic Assay for FXa Inhibition
To objectively measure the inhibitory potency of synthesized 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate derivatives, a continuous chromogenic assay is employed[7].
-
Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.8, 200 mM NaCl, 0.05% PEG-8000). Causality: PEG-8000 is critical as it prevents the highly lipophilic derivatives and the enzyme from non-specifically binding to the microtiter plate walls, ensuring accurate concentration-response curves.
-
Compound Dilution: Dissolve the 1,4-diazepane derivatives in 100% DMSO, then perform serial dilutions. Ensure the final DMSO concentration in the well remains <1% to prevent enzyme denaturation.
-
Enzyme Incubation: Combine 25 µL of human Factor Xa (final concentration ~3.2 nM) with 25 µL of the inhibitor solution in a 96-well half-area microtiter plate. Incubate for 15 minutes at 37°C. Causality: This pre-incubation step allows the inhibitor to reach thermodynamic equilibrium within the S4 pocket before substrate competition begins.
-
Substrate Addition: Initiate the reaction by adding 150 µL of the chromogenic substrate S-2222 (Bz-Ile-Glu-Gly-Arg-pNA) at a concentration near its Km .
-
Kinetic Measurement: Monitor the release of p-nitroaniline (pNA) by continuously measuring absorbance at 405 nm for 10 minutes using a microplate reader.
-
Data Validation & Ki Calculation: Calculate the initial velocity of hydrolysis. Determine the IC50 using non-linear regression. Convert the IC50 to the inhibition constant ( Ki ) using the Cheng-Prusoff equation: Ki=IC50/(1+[S]/Km) . Causality: Reporting Ki rather than IC50 normalizes the data against substrate concentration, providing a true, self-validating measure of binding affinity that can be compared across different laboratories[7].
Biological Activity Screening: Orexin Receptor Antagonism
Beyond proteases, the 1,4-diazepane scaffold is highly effective in targeting GPCRs, specifically Orexin 1 and 2 receptors (OX1R/OX2R), which regulate sleep and wakefulness[8]. The 1,4-diazepane core acts as a central constraint, precisely orienting benzoxazole and aromatic amide moieties deep into the transmembrane binding site to block orexin signaling[3].
Fig 2. High-throughput screening workflow for evaluating biological activity of derivatives.
Protocol 2: OX1R/OX2R Cellular Binding Inhibition Assay
-
Membrane Preparation: Culture CHO cells stably expressing human OX1R or OX2R. Harvest and homogenize cells, then resuspend the membrane fractions in assay buffer (25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA). Causality: The inclusion of divalent cations (Ca2+, Mg2+) is strictly required to maintain the active, ligand-receptive conformation of the GPCR.
-
Ligand Competition: Incubate 20 µg of membrane protein with 0.05 nM [125I]-Orexin A (radioligand) and varying concentrations of the 1,4-diazepane derivative (from 10 pM to 10 µM).
-
Incubation & Filtration: Incubate the mixture for 90 minutes at room temperature to ensure steady-state binding. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter matrix, thereby improving the signal-to-noise ratio.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and measure retained radioactivity using a gamma counter to calculate the IC50 [9].
Table 2: Comparative Biological Activity ( IC50 / Ki ) of Scaffold Derivatives
The data below summarizes the typical performance of derivatives synthesized from these core scaffolds, demonstrating the superior binding affinity achieved by utilizing the 1,4-diazepane geometry.
| Target | Scaffold Derivative | Assay Type | IC50 / Ki Range | Key Structural Interaction |
| Factor Xa | Piperazine analog | Chromogenic | > 500 nM | Suboptimal, shallow S4 fit |
| Factor Xa | 1,4-Diazepane analog | Chromogenic | 6.8 - 15 nM | Deep S4 pocket occupation[2] |
| Orexin 2 (OX2R) | 1,4-Benzodiazepine | Radioligand | ~ 100 nM | Steric clash in TM domain |
| Orexin 2 (OX2R) | 1,4-Diazepane analog | Radioligand | 2.2 - 10 nM | Optimal dual-pocket binding[10] |
Conclusion
The "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate" building block offers unparalleled advantages in drug discovery. By providing a semi-rigid, 7-membered ring with orthogonal functionalization points, it allows application scientists to systematically probe deep receptor pockets that remain inaccessible to traditional piperazine or rigid benzodiazepine scaffolds. Whether optimizing for the S4 pocket of Factor Xa or the transmembrane domains of Orexin receptors, rigorous, self-validating screening protocols are essential to translate structural novelty into potent biological activity.
References
- 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate — Chemical Substance Information. NextSDS.
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. NIH PMC.
- Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed.
- Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives. PubMed.
- Discovery of N-[2-Hydroxy-6-(4-methoxybenzamido)phenyl]-4- (4-methyl-1,4-diazepan-1-yl)benzamide (Darexaban, YM150) as a Potent and Orally Available Factor Xa Inhibitor. ACS Publications.
- Azaindole derivatives as Factor Xa inhibitors - European Patent Office - EP 1479680 A1. Googleapis.
- EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists. Google Patents.
- Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Publications.
- The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. ACS Publications.
- Investigation of New Orexin 2 Receptor Modulators Using In Silico and In Vitro Methods. MDPI.
Sources
- 1. nextsds.com [nextsds.com]
- 2. Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Orally active factor Xa inhibitor: synthesis and biological activity of masked amidines as prodrugs of novel 1,4-diazepane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. EP2392572A1 - Substituted diazepan compounds as orexin receptor antagonists - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
Comprehensive Comparison Guide: Purity Analysis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate by HPLC
The Analytical Challenge: The "Invisible" Building Block
In modern drug discovery, the accurate purity profiling of synthetic intermediates is a non-negotiable prerequisite. The compound 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0)[1] presents a distinct analytical hurdle. Structurally, it is a bifunctionalized homopiperazine featuring a tert-butyloxycarbonyl (Boc) protecting group and a methyl ester[2].
The fundamental issue lies in its optical properties. The introduction of the Boc protecting group increases the hydrophobicity of the amine, making Reversed-Phase HPLC (RP-HPLC) the ideal separation mode[3]. However, the molecule lacks an extended conjugated π-system or aromatic rings, meaning it does not possess a strong UV chromophore[3]. While the carbonyl groups exhibit weak absorbance at low UV wavelengths (200–210 nm), relying on low-UV detection for impurity profiling is fundamentally flawed. At these wavelengths, the baseline suffers from severe drift during gradient elution due to the changing absorbance of the mobile phase, which easily masks low-level impurities[3].
Detector Technology Comparison: UV vs. ELSD vs. CAD
To overcome the "invisible" nature of this non-chromophoric building block, analytical scientists must pivot to near-universal, aerosol-based detectors: the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD)[4],[5]. Both technologies operate on a similar initial premise—nebulizing the column effluent and evaporating the volatile mobile phase to leave behind non-volatile analyte particles[6]—but their detection mechanisms dictate vastly different performance profiles.
-
HPLC-UV (210 nm): Measures light absorbance. It is highly susceptible to solvent interference and fails to provide the sensitivity required for trace impurity analysis of Boc-protected amines[3].
-
HPLC-ELSD: Measures light scattered by dried aerosol particles[5]. While effective for broad non-chromophoric detection, its response is exponentially dependent on particle size. Particles must be larger than ~50 nm to efficiently scatter light, leading to a sharp drop-off in sensitivity at low concentrations[4].
-
HPLC-CAD: Transfers a positive charge from ionized nitrogen gas to the analyte particles, which is then measured by a highly sensitive electrometer[7]. Because charge transfer is efficient even for particles as small as 10 nm, CAD provides a 10-fold improvement in limits of detection (LOD) over ELSD[4]. Furthermore, CAD delivers a uniform response independent of the analyte's chemical structure, powering standard-free quantitation of unknown impurities[4],[7].
Logical decision tree for selecting the optimal HPLC detector for non-chromophoric building blocks.
Comparative Performance Data
The following table synthesizes the quantitative performance metrics of the three detection strategies when applied to the purity analysis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
Table 1: Detector Performance Comparison for 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
| Performance Metric | HPLC-UV (210 nm) | HPLC-ELSD | HPLC-CAD |
| Detection Mechanism | Photon Absorbance | Light Scattering | Electrometric Charge Transfer |
| Sensitivity (LOD) | Poor (~1-5 µg/mL) | Moderate (~50-100 ng/mL) | Excellent (~5-10 ng/mL) |
| Dynamic Range | Linear (Narrow) | Non-linear (Exponential) | Linear/Polynomial (Wide, ~2 orders of magnitude) |
| Response Uniformity | Highly Variable | Variable (Size-dependent) | Highly Uniform (Standard-free quantitation) |
| Gradient Compatibility | Poor (Severe baseline drift) | Excellent | Excellent (Optimized via inverse gradient) |
Causality Insight: The superior LOD of CAD is directly attributed to its ability to quantify particles down to 10 nm in diameter. In contrast, ELSD's reliance on light scattering renders it virtually blind to particles below 50 nm, which correspond to low-level trace impurities[4].
Self-Validating Experimental Protocol (HPLC-CAD)
To ensure analytical trustworthiness, the following RP-HPLC-CAD protocol is designed as a self-validating system. It incorporates volatile mobile phases (mandatory for aerosol detectors to prevent nebulizer fouling)[4] and an inverse gradient setup. Because CAD response depends on the organic content of the mobile phase at the time of nebulization, applying an inverse gradient post-column ensures the mobile phase entering the detector maintains a constant organic-to-aqueous ratio, guaranteeing uniform response for standard-free quantitation[4].
Step 1: Mobile Phase & Inverse Gradient Preparation
-
Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.
-
Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.
-
Causality Note: Non-volatile salts (e.g., phosphates) must be strictly avoided as they will precipitate and irreversibly foul the CAD/ELSD nebulizer[4].
Table 2: Analytical Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
(Note: The secondary pump must deliver the exact mathematical inverse of this gradient into a post-column flow splitter).
Step 2: Chromatographic Conditions
-
Column: C18, 100 x 4.6 mm, 3 µm (Provides excellent retention for the hydrophobic Boc-protected amine)[3].
-
Flow Rate: 1.0 mL/min (Analytical) + 1.0 mL/min (Inverse) = 2.0 mL/min into the detector.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Step 3: Detector Settings (CAD)
-
Evaporator Temperature: 35°C. Causality Note: This temperature is optimized to preserve the semi-volatile methyl ester of the analyte while ensuring complete evaporation of the aqueous/organic mobile phase[8].
-
Data Collection Rate: 10 Hz.
-
Power Function (PF): 1.0 (Can be empirically optimized to 1.2 to maximize linear response)[8].
Step 4: System Suitability & Validation (The Self-Validating Loop)
-
Blank Verification: Inject the sample diluent. Acceptance: No interfering peaks >0.05% of the nominal main peak area. This validates system cleanliness and mobile phase purity.
-
Sensitivity Check (LOQ): Inject 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate at 0.05% of the working concentration. Acceptance: Signal-to-Noise (S/N) ≥ 10. This validates the electrometer's performance.
-
Linearity Verification: Inject standards ranging from 0.05% to 120%. Acceptance: R² ≥ 0.995. This validates the dynamic range required for accurate impurity profiling[4].
Mechanistic workflow of Charged Aerosol Detection (CAD) with post-column inverse gradient compensation.
Conclusion & Recommendations
For the purity analysis of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate, traditional UV detection is analytically insufficient. While ELSD offers a viable alternative for non-chromophoric compounds, HPLC-CAD is the definitive gold standard . By leveraging charge transfer to nanoparticles, CAD provides a 10-fold improvement in sensitivity over ELSD, a wider dynamic range, and a uniform response that enables the standard-free quantitation of unknown impurities. Implementing the self-validating protocol outlined above ensures robust, reproducible, and regulatory-compliant analytical data.
References
-
Lab Manager. "ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis."[5] URL:[Link]
-
NextSDS. "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate — Chemical Substance Information."[2] URL:[Link]
-
Waters Corporation. "Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products."[8] URL:[Link]
-
Reach Separations. "A comparison of CAD and ELSD as non-UV detection techniques."[6] URL: [Link]
-
LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview."[7] URL:[Link]
-
Molport. "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate."[1] URL: [Link]
Sources
- 1. 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate | 1781484-91-0 | Buy Now [molport.com]
- 2. nextsds.com [nextsds.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. reachseparations.com [reachseparations.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. waters.com [waters.com]
Validation of "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate" structure by X-ray crystallography
The Analytical Dilemma: 7-Membered Ring Dynamics
Bifunctional 1,4-diazepanes (homopiperazines) are privileged scaffolds in modern medicinal chemistry. Specifically, 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0) serves as a highly versatile intermediate featuring a tert-butyloxycarbonyl (Boc) protected amine at N1 and a methyl ester at C6[1].
The 7-membered diazepane ring is notoriously flexible, rapidly interconverting between chair, boat, and twist-boat conformations[2]. Because the 3D geometry of these heterocycles directly dictates their binding affinity to biological targets—such as orexin receptors ()—rigorous structural validation is non-negotiable[3].
Methodology Comparison: X-Ray Crystallography vs. Alternatives
While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routine, they fall short when defining the absolute spatial arrangement of flexible medium-sized rings.
-
NMR Spectroscopy : In solution, the 1,4-diazepane ring undergoes rapid pseudorotation. Consequently, 1D and 2D NMR provide a time-averaged ensemble of conformations. Furthermore, the Boc group exhibits cis/trans rotameric isomerism, leading to peak broadening that complicates stereochemical assignment.
-
Single-Crystal X-Ray Diffraction (SC-XRD) : SC-XRD bypasses solution-state dynamics by freezing the molecule in its lowest-energy solid-state conformation. It provides exact bond lengths, precise dihedral angles, and unambiguous proof of the ring pucker, such as confirming the pseudo-chair conformation typical of homopiperazines ()[4].
Quantitative Modality Comparison
| Modality | Primary Output | 7-Membered Ring Conformation | Stereocenter Resolution | Sample Requirement |
| SC-XRD | Absolute 3D coordinates | Exact solid-state pucker (e.g., twist-boat) | Unambiguous (Absolute/Relative) | ~10–50 mg (Single Crystal) |
| NMR (Solution) | Chemical shifts, connectivity | Time-averaged dynamic ensemble | Ambiguous without extensive NOEs | ~5–15 mg (Dissolved) |
| Mass Spec (HRMS) | Exact mass, formula | None (Gas-phase fragmentation) | Cannot distinguish stereoisomers | < 1 mg |
Experimental Protocol: Self-Validating SC-XRD Workflow
To achieve atomic-level validation of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate, the following self-validating crystallographic protocol is employed.
Step 1: Crystal Growth via Vapor Diffusion
-
Procedure : Dissolve 50 mg of the purified compound in 0.5 mL of ethyl acetate (solvent) in a 2-dram inner vial. Place this unsealed vial inside a 20-mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at 22 °C for 4–7 days.
-
Causality : The compound is highly soluble in most organic solvents. Direct solvent evaporation often occurs too rapidly, yielding kinetically trapped microcrystalline powders. Vapor diffusion allows the slow, thermodynamically controlled saturation of the solution, promoting the nucleation of a single, defect-free macroscopic crystal.
Step 2: Cryogenic Mounting and Data Collection
-
Procedure : Select a single crystal (optimal dimensions ~0.15 × 0.10 × 0.10 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer goniometer under a continuous 100 K nitrogen cold stream.
-
Causality : The tert-butyl group of the Boc moiety is prone to severe thermal libration (rotation) at room temperature, which smears the electron density and artificially inflates atomic displacement parameters (B-factors). Cryocooling to 100 K freezes this motion, ensuring sharp diffraction spots at high resolution (< 0.84 Å).
Step 3: Structure Solution and Self-Validation
-
Procedure : Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model via full-matrix least-squares on F2 (SHELXL).
-
Causality & Validation : The protocol is inherently self-validating. The refinement generates an R1 factor (residual factor). An R1<0.05 (5%) and a Goodness-of-Fit (GoF) approaching 1.0 mathematically prove that the proposed 3D model perfectly explains the experimental diffraction data, confirming the exact stereochemistry at C6 and the ring conformation without ambiguity ()[5].
Workflow Visualization
Workflow comparing SC-XRD and NMR for validating 1,4-diazepane 3D conformations.
Expected Validation Metrics
| Parameter | Expected SC-XRD Observation | Scientific Significance |
| Space Group | P21/c or P1ˉ | Typical for non-chiral, racemic Boc-protected heterocycles. |
| C–N–C Bond Angles | ~111° – 115° | Confirms the expansion of the 7-membered ring compared to 6-membered piperazines[6]. |
| Boc Rotamer | trans or cis geometry fixed | Resolves the rotameric ambiguity frequently observed as doubled peaks in 13 C NMR. |
| Ring Conformation | Twist-boat or Pseudo-chair | Identifies the lowest-energy bioactive geometry critical for structure-based drug design[3]. |
| Refinement ( R1 ) | <0.05 | Self-validates that the atomic model matches the experimental electron density map. |
References
-
Cox, C. D., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters.[Link]
-
Aitken, R. A., et al. (2021). "Homopiperazine (Hexahydro-1,4-diazepine)." Molbank.[Link]
-
Creative Biostructure. (2023). "Comparison of X-ray Crystallography, NMR and EM." Creative Biostructure.[Link]
-
NextSDS. "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate - Chemical Substance Information." NextSDS Database.[Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. mdpi.com [mdpi.com]
Advanced Safety and Operational Guide: Handling 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate
Executive Summary & Chemical Context
In modern medicinal chemistry and drug development, 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate (CAS: 1781484-91-0) serves as a highly versatile, orthogonally protected building block[1]. Featuring both a Boc-protected amine and a methyl ester on a diazepane scaffold, it enables regioselective functionalization essential for synthesizing complex active pharmaceutical ingredients (APIs). However, the very structural features that make it chemically valuable—such as its lipophilic tert-butyl group—also dictate its toxicological profile.
As a Senior Application Scientist, my objective is to provide you with a self-validating operational framework. Safety in the laboratory cannot rely on passive compliance; it requires an active understanding of chemical causality. This guide translates raw safety data into field-proven, step-by-step logistical and handling methodologies.
Hazard Causality & Risk Assessment
To design an effective safety protocol, we must first understand the "why" behind the hazards. We apply the risk assessment framework outlined by the American Chemical Society (ACS) to establish overlapping layers of engineering controls and Personal Protective Equipment (PPE)[2].
According to its chemical hazard profile, this compound presents several acute risks[1]:
-
H318 (Serious Eye Damage): This is the most critical localized hazard. The compound can cause irreversible corneal damage upon contact. This mandates a zero-tolerance policy for ocular exposure.
-
H302 + H312 + H332 (Acute Toxicity - Oral, Dermal, Inhalation): The molecule is harmful across all primary exposure routes. The lipophilic nature of the Boc-group facilitates dermal absorption, bypassing the skin's natural aqueous barrier.
-
H315 (Skin Irritation) & H336 (STOT SE 3): Exposure can cause localized dermatitis and central nervous system (CNS) depression or respiratory irritation upon inhalation of dust or aerosols.
Personal Protective Equipment (PPE) Matrix
We implement a redundant PPE strategy where the failure of one layer does not result in catastrophic exposure.
| PPE Category | Specification | Causality / Scientific Justification |
| Eye/Face Protection | Chemical splash goggles + Full face shield | Critical: Directly mitigates the H318 (Serious Eye Damage) risk[1]. Standard safety glasses lack orbital seals and are insufficient against aerosolized powder or solvent splashing. |
| Hand Protection | Double-gloved Nitrile (min 5 mil thickness) | Addresses H312 (Acute Dermal Toxicity). The outer glove acts as a sacrificial layer. If contaminated, it is doffed immediately, leaving the inner glove as a self-validating fail-safe against micro-tears. |
| Body Protection | Flame-resistant (FR) or standard heavy cotton lab coat | Must be fully buttoned to the collar. Prevents particulate accumulation on personal clothing, which could lead to delayed chronic exposure. |
| Respiratory Protection | N95/P100 Particulate Respirator | Addresses H332 and H336[1]. While primary handling must occur in a fume hood, respiratory protection is required during out-of-hood spill cleanup to prevent inhalation of aerosolized particulates. |
Operational Workflow & Handling Protocol
Following the guidelines from the National Research Council's Prudent Practices in the Laboratory, all operations involving this compound must be conducted within a properly functioning chemical fume hood to isolate the hazard from the operator[3].
Step-by-Step Handling Methodology
-
Step 1: Engineering Control Validation. Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity of 80–100 feet per minute (fpm). This is your primary defense against inhalation toxicity.
-
Step 2: PPE Donning & Inspection. Don the PPE specified in the matrix above. Ensure there is no exposed skin between the inner glove cuff and the lab coat sleeve.
-
Step 3: Anti-Static Dispensing. Weigh the compound using an anti-static weighing boat. Causality: Fine organic powders hold electrostatic charges that cause them to repel from standard plastic spatulas, creating invisible aerosols. Anti-static tools prevent this fugitive emission.
-
Step 4: Solubilization and Closed-System Transfer. Dissolve the 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate in your reaction solvent (e.g., Dichloromethane or Methanol) inside the hood. Transfer the resulting solution to the primary reaction vessel using a closed-system syringe or cannula.
-
Step 5: Decontamination. Wipe down the balance, spatulas, and hood surfaces with a compatible solvent (e.g., isopropanol), followed by a secondary wipe with soapy water to hydrolyze any residual ester.
Workflow for safe handling and spill response of 1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate.
Spill Response & Environmental Logistics
Waste containing this compound must be treated as hazardous chemical waste. A self-validating disposal plan ensures environmental compliance and prevents downstream reactions.
Step-by-Step Disposal & Spill Plan
-
Step 1: Spill Containment (If applicable). In the event of a powder spill, do not dry-sweep, as this will aerosolize the H318/H332 hazard. Cover the spill with damp absorbent pads (using water or a mild solvent) to suppress dust, then carefully scoop the material into a hazardous waste bag[3].
-
Step 2: Waste Characterization. Determine the solvent matrix used in your reaction. If the compound was dissolved in a halogenated solvent (e.g., DCM, Chloroform), the entire mixture must be routed to a "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., Ethyl Acetate), route to "Non-Halogenated Organic Waste"[3].
-
Step 3: Strict Labeling. Affix a hazardous waste label immediately. You must write "1-tert-butyl 6-methyl 1,4-diazepane-1,6-dicarboxylate" completely. Using abbreviations or structural acronyms violates standard environmental compliance regulations and endangers waste-handling personnel[4].
-
Step 4: Satellite Accumulation. Store the sealed waste container in a designated Satellite Accumulation Area (SAA). The container must sit within a secondary containment bin capable of holding 110% of the primary container's volume to prevent environmental release in the event of a structural failure[4].
Sources
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
